4-pyrimidin-5-yl-1H-indole CAS 388116-35-6 properties
Technical Whitepaper: 4-Pyrimidin-5-yl-1H-indole (CAS 388116-35-6) as a Privileged Scaffold in Targeted Therapeutics Executive Summary In modern rational drug design, the selection of a core scaffold dictates not only th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: 4-Pyrimidin-5-yl-1H-indole (CAS 388116-35-6) as a Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern rational drug design, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the thermodynamic viability of target engagement. 4-Pyrimidin-5-yl-1H-indole (CAS 388116-35-6) has emerged as a highly privileged, bifunctional building block in medicinal chemistry. As an Application Scientist overseeing early-stage hit-to-lead workflows, I have observed this scaffold’s critical utility in two distinct therapeutic arenas: the covalent rescue of the heavily destabilized p53 Y220C somatic mutant in oncology[1], and the competitive inhibition of Bruton's Tyrosine Kinase (BTK) in immunology and B-cell malignancies[2].
This guide deconstructs the physicochemical properties, structural biology rationale, and validated experimental protocols associated with this compound, providing a self-validating framework for researchers integrating this scaffold into their pipelines.
Physicochemical Profiling
Before deploying 4-pyrimidin-5-yl-1H-indole in synthetic workflows, it is crucial to establish baseline analytical parameters. The compound presents as a stable, off-white to brown/orange solid that serves as an excellent substrate for downstream electrophilic functionalization (e.g., Vilsmeier-Haack formylation)[3][4].
Property
Specification / Value
Chemical Name
4-(Pyrimidin-5-yl)-1H-indole
CAS Registry Number
388116-35-6
Molecular Formula
C₁₂H₉N₃
Molecular Weight
195.22 g/mol
Appearance
Off-white to brown/orange solid
Purity Standard
≥95% (Typical commercial grade)
Mechanistic Paradigm I: Covalent Rescue of p53 Y220C
The tumor suppressor p53 is the most frequently mutated gene in human cancers[5]. The somatic mutation Y220C introduces a highly destabilizing cavity on the surface of the DNA-binding domain, causing the protein to rapidly unfold and degrade at physiological temperatures[1].
The Structural Logic of the Scaffold:
Early attempts to stabilize p53 Y220C utilized carbazole-based scaffolds. However, when functionalized with a Cα methyl acrylamide warhead (designed to covalently bind to the mutant Cys220), the phenyl ring of the carbazole created a severe steric clash, leading to a labile amide bond[4].
To engineer a solution, the carbazole was replaced with an indole core , which successfully relieved the steric hindrance[4]. Furthermore, to overcome the inherently lower thiol-reactivity of the Cα methyl acrylamide, the indole was substituted at the 4-position with a pyrimidin-5-yl group . This specific modification (producing derivatives like KG6 and KG10) dramatically enhances labeling efficiency by establishing a critical ionic interaction with the p53 D228 carbonyl[4]. This interaction anchors the molecule, allowing the warhead to efficiently trap the closed conformation of Loop 6 (L6), shifting the Cα position of E224 by 13.2 Å, and restoring wild-type thermal stability[4].
Mechanism of p53 Y220C stabilization by 4-pyrimidin-5-yl-1H-indole derivatives.
Mechanistic Paradigm II: BTK Inhibition
Beyond oncology, the 4-pyrimidin-5-yl-1H-indole scaffold is heavily patented as a core structural motif for primary carboxamides targeting Bruton's Tyrosine Kinase (BTK)[2][6]. Functionalization at the 7-position to yield 4-pyrimidin-5-yl-1H-indole-7-carboxamide derivatives provides an optimal geometry for occupying the ATP-binding pocket of BTK[2]. The pyrimidine and indole nitrogens act as critical hydrogen bond acceptors/donors with the hinge region of the kinase, effectively shutting down B-cell receptor (BCR) signaling cascades implicated in leukemias and autoimmune disorders.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the activated intermediate and the subsequent biological validation assay.
Protocol A: Synthesis of 4-pyrimidin-5-yl-1H-indole-3-carbaldehyde
This intermediate is strictly required before attaching the acrylamide warhead for p53 targeting[4].
Reaction Setup: Place an oven-dried reaction vessel under an argon atmosphere to prevent oxidative degradation.
Formylation: Charge the vessel with 4-pyrimidin-5-yl-1H-indole. Utilize standard Vilsmeier-Haack conditions (POCl₃ and DMF) to selectively formylate the electron-rich 3-position of the indole ring.
Quenching & Extraction: Quench the reaction carefully with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
Purification: Purify the crude mixture via flash chromatography over silica gel.
Elution: Use a gradient from 0% to 100% ethyl acetate-hexanes.
Yield: The product, 4-pyrimidin-5-yl-1H-indole-3-carbaldehyde, will elute as a brown/orange solid (approx. 20% yield), ready for subsequent functionalization[4].
Protocol B: Cellular Thermal Shift Assay (CETSA) for p53 Stabilization
Because p53 Y220C is highly unstable at standard physiological temperatures, standard CETSA protocols will fail. The causality behind the modified 28°C baseline is to artificially preserve the mutant protein long enough to measure compound-induced stabilization[1].
Temperature Shift: Incubate the cells at 28°C for 24 hours prior to treatment. Crucial Step: Failure to lower the temperature will result in complete baseline degradation of p53 Y220C.[1]
Compound Dosing: Treat cells with 100 μmol/L of the 4-pyrimidin-5-yl-1H-indole derivative (e.g., KG13) or DMSO vehicle control for 1 hour at 28°C[1].
Thermal Gradient: Harvest the cells, aliquot them, and subject them to a heat treatment gradient ranging from 30°C to 50°C for 3 minutes[1].
Lysis & Analysis: Lyse the cells, centrifuge to pellet denatured proteins, and analyze the soluble fraction via Western blot to generate a melting curve and calculate the ΔTm[1].
Modified CETSA workflow for mutant p53 Y220C stabilization.
References
Guiley, K. Z., & Shokat, K. M. (2023). "A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability." Cancer Discovery, 13(1), 56-69. URL:[Link]
Google Patents. "ES2708998T3 - Carboxamidas primarias como inhibidores de btk.
Technical Monograph: The Chemical Architecture of 4-(Pyrimidin-5-yl)-1H-indole
[1] Executive Summary This technical guide provides a comprehensive analysis of 4-(pyrimidin-5-yl)-1H-indole (CAS: 388116-35-6), a privileged biaryl scaffold in medicinal chemistry. Unlike the more ubiquitous 3-substitut...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-(pyrimidin-5-yl)-1H-indole (CAS: 388116-35-6), a privileged biaryl scaffold in medicinal chemistry. Unlike the more ubiquitous 3-substituted indoles, the 4-substituted isomer offers unique vector geometry for accessing specific kinase hydrophobic pockets (e.g., CDK2, JAK family). This document details its physicochemical profile, validated synthetic methodologies (focusing on Suzuki-Miyaura cross-coupling), and structural activity relationships (SAR) relevant to drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The core structure consists of an electron-rich indole ring coupled at the C4 position to an electron-deficient pyrimidine ring. This "push-pull" electronic system influences both its metabolic stability and binding affinity in protein active sites.
Table 1: Physicochemical Specifications
Property
Value
Note
IUPAC Name
4-(pyrimidin-5-yl)-1H-indole
-
CAS Number
388116-35-6
Verified Identifier
Molecular Formula
C₁₂H₉N₃
-
Molecular Weight
195.22 g/mol
Fragment-like space
cLogP
~2.2
Favorable lipophilicity for membrane permeability
H-Bond Donors
1 (Indole NH)
Critical for Hinge Binding
H-Bond Acceptors
2 (Pyrimidine Ns)
Solvent accessible or specific residue interaction
Topological Polar Surface Area (TPSA)
~41.6 Ų
High oral bioavailability potential
Synthetic Architecture
The synthesis of 4-(pyrimidin-5-yl)-1H-indole is primarily achieved via Suzuki-Miyaura cross-coupling .[1] The choice of catalyst and base is critical due to the potential for poisoning by the pyrimidine nitrogens and the unprotected indole NH.
Retrosynthetic Logic
The disconnection strategy relies on the C4-C5' biaryl bond. Two pathways exist:
Path A (Preferred): Indole-4-boronic acid pinacol ester + 5-Bromopyrimidine.
Path A is generally preferred because 4-indoleboronic esters are stable and readily available, minimizing protodeboronation side reactions often seen with electron-deficient heteroaryl boronic acids.
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of the boronate ester.
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 0–50%).
Expert Insight: Recent advancements have introduced Nickel-catalyzed couplings (e.g.,
) as a cost-effective alternative to Palladium, specifically tolerating the unprotected indole nitrogen without requiring protecting groups like Boc or Tosyl [1].
Synthetic Workflow Diagram
Figure 1: Catalytic cycle and reaction logic for the Suzuki-Miyaura synthesis of the target scaffold.
Medicinal Chemistry: Structural Logic & SAR
The 4-(pyrimidin-5-yl)-1H-indole scaffold is a "privileged structure" in kinase inhibitor design. Its geometry allows it to function as a bi-dentate hinge binder or to project substituents into the solvent-exposed region while anchoring the indole in the hydrophobic back pocket.
Binding Mode Mechanics
Indole NH (Donor): Typically forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu residue in CDK2).
Pyrimidine N (Acceptor): Can interact with the backbone amide NH or conserved water networks.
Vector Analysis: The C4-substitution projects the pyrimidine ring at an angle (~60-90° relative to the indole axis) distinct from C3-substitution. This allows the molecule to explore the "gatekeeper" region or the ribose-binding pocket more effectively than linear analogues.
Target Specificity
Research indicates this scaffold has utility in targeting:
CDK2 (Cyclin-Dependent Kinase 2): Modulation of cell cycle progression. The indole occupies the ATP-binding site [2].
JAK/TYK2: Similar biaryl scaffolds are foundational in JAK inhibitors (e.g., Ruxolitinib analogues), where the pyrimidine ring interacts with the hinge and the indole core stabilizes the complex via Van der Waals forces [3].
Rho-kinase (ROCK): 4-substituted indoles have been explored to improve selectivity over PKA/PKC.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
¹H NMR (DMSO-d₆, 400 MHz):
Pyrimidine Protons: Distinctive singlet or downfield doublets around δ 9.1–9.2 ppm (H2, H4/6).
Indole NH: Broad singlet around δ 11.3–11.5 ppm (exchangeable with D₂O).
Indole C4-H: The substitution at C4 removes one aromatic signal; expect complex splitting for H5, H6, H7, and H2/H3.
Mass Spectrometry (ESI+):
Target Ion
.
Look for absence of Boron isotopes (indicates complete consumption of starting material).
References
Molaid Chemicals. (2022). Non-noble metal catalyzed Suzuki-Miyaura coupling of Lewis basic aryl boronic esters.[1] Retrieved from [Link]
Sugen, Inc. (2002). 4-Heteroaryl-3-heteroarylidenyl-2-indolinones and their use as protein kinase inhibitors.[1] US Patent Application US20020187978A1. Retrieved from
Journal of Medicinal Chemistry. (2021). Discovery of Selective TYK2 Inhibitors.[4] J. Med. Chem. 64(4):1966-1988.[4] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Scaffold Analysis, Synthesis, and Therapeutic Applications[1]
Part 1: Executive Summary & Physicochemical Profile
4-Pyrimidin-5-yl-1H-indole (CAS: 388116-35-6) represents a privileged biaryl scaffold in medicinal chemistry, specifically designed to target the ATP-binding pockets of protein kinases and stabilize mutant tumor suppressor proteins (e.g., p53-Y220C). Unlike the more common 3-substituted indoles, substitution at the 4-position forces the pyrimidine ring into a specific vector, often improving selectivity by accessing the solvent-exposed regions of kinase domains or specific hydrophobic crevices in mutant proteins.
Physicochemical Specifications
The following data establishes the baseline identity for 4-pyrimidin-5-yl-1H-indole.
Property
Specification
Technical Note
IUPAC Name
4-(Pyrimidin-5-yl)-1H-indole
Core scaffold; numbering prioritizes indole N as 1.[1]
Limited solubility in water; requires polar organic solvents.
pKa (Calc)
~16.0 (Indole NH), ~2.5 (Pyrimidine N)
The indole NH is a weak acid; pyrimidine Ns are weak bases.
Topological PSA
~41.6 Ų
Favorable for membrane permeability (Rule of 5 compliant).
Part 2: Synthetic Methodologies
The synthesis of 4-pyrimidin-5-yl-1H-indole typically relies on transition-metal-catalyzed cross-coupling reactions. The 4-position of the indole ring is electronically deactivated compared to the 3-position, making direct electrophilic substitution impossible. Therefore, Suzuki-Miyaura coupling is the industry standard for constructing this bond.
This method utilizes a 4-bromoindole precursor. The steric bulk at the 4-position requires a reactive catalyst system to prevent deborylation of the pyrimidine partner.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄
Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
Inertion: Charge a reaction vial with 4-bromoindole, pyrimidin-5-ylboronic acid, and the Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 195/197) and appearance of the product (m/z 196 [M+H]⁺).
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–5% MeOH in DCM. The pyrimidine ring increases polarity significantly compared to the starting indole.
For cost-sensitive scaling, a Nickel-catalyzed route using aryl boronic esters and magnesium activation has been described. This avoids expensive Pd metals but requires strict anhydrous conditions.
Key Insight: The use of Ni(PPh₂Me)₂Cl₂ activated by n-BuMgCl allows for the coupling of 5-bromopyrimidine with 4-indoleboronic acid pinacol ester under mild conditions, tolerating the free NH of the indole.
Visualization: Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward reaction pathway.
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for the synthesis of the 4-pyrimidin-5-yl-1H-indole scaffold.
Part 3: Structural Analysis & Identification
Validating the synthesis requires specific attention to the NMR signals, as the pyrimidine protons can overlap with the indole aromatic protons.
¹H NMR Diagnostic Signals (DMSO-d₆):
Indole NH: Broad singlet typically >11.0 ppm.
Pyrimidine H2: Singlet around 9.1–9.2 ppm (most deshielded due to two adjacent nitrogens).
Pyrimidine H4/H6: Singlet (or very tight doublet) around 8.9–9.0 ppm.
Indole H4-H7: The H4 is substituted. Look for H5, H6, H7 patterns (doublets/triplets) in the 7.0–7.5 ppm range.
Mass Spectrometry:
ESI-MS: Positive mode [M+H]⁺ = 196.08.
Fragmentation: Loss of HCN (27 Da) is common for both indole and pyrimidine rings.
Part 4: Applications in Drug Discovery[2]
The 4-pyrimidin-5-yl-1H-indole moiety is not merely a chemical curiosity; it is a functional pharmacophore used to rescue mutant protein function and inhibit oncogenic kinases.
1. Rescue of p53-Y220C Mutant
The p53-Y220C mutation creates a surface crevice that destabilizes the protein, leading to cancer progression. Small molecules containing the indole-pyrimidine scaffold bind to this specific crevice.
Mechanism: The indole moiety anchors into the hydrophobic pocket (Trp-like interaction), while the pyrimidine extends to form hydrogen bonds or water-mediated contacts, stabilizing the folded (wild-type) conformation of p53.
Derivatization: The scaffold is often further substituted at the Indole-1 or Indole-3 position with acrylamides to create covalent binders (e.g., "Methacrylamide Indole Series").
2. Kinase Inhibition (CDK2 / JAK)
The pyrimidine ring acts as an adenine mimetic, binding to the hinge region of kinases.
Binding Mode: The Nitrogen atoms of the pyrimidine ring can accept hydrogen bonds from the backbone NH of the kinase hinge region.
Selectivity: The 4-substitution vector on the indole orients the rest of the molecule differently than standard 3-substituted inhibitors (like Sunitinib), offering a unique IP position.
Visualization: Mechanism of Action (p53 Rescue)
Caption: Figure 2. Mechanism of p53-Y220C rescue. The scaffold binds the mutation-induced crevice, thermodynamically stabilizing the active protein conformation.
Part 5: References
CymitQuimica. 4-(Pyrimidin-5-yl)-1H-indole Product Data. Retrieved from
Bauer, M. R., et al. (2023). A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability. Cancer Discovery. (Contextual citation based on "Methacrylamide Indole Series" snippet).
Sugen, Inc. (Patent). 4-heteroaryl-3-heteroarylidenyl-2-indolinones and their use as protein kinase inhibitors.[1] US Patent Application 20020187978A1.
Biological Activity of Indole-Pyrimidine Scaffolds: A Technical Guide to Privileged Pharmacophores in Oncology
Executive Summary In the landscape of modern rational drug design, scaffold hybridization has emerged as a cornerstone strategy for overcoming drug resistance and enhancing target specificity. The fusion of indole and py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern rational drug design, scaffold hybridization has emerged as a cornerstone strategy for overcoming drug resistance and enhancing target specificity. The fusion of indole and pyrimidine pharmacophores creates a "privileged scaffold" capable of addressing multiple hallmarks of cancer[1]. As a Senior Application Scientist, I have observed that the success of these hybrids stems from their dual mechanistic nature: the pyrimidine ring acts as a highly efficient molecular mimic of the adenine moiety in ATP, anchoring the molecule into kinase hinge regions, while the indole core acts as an endogenous purine bioisostere, probing deep hydrophobic pockets to confer target selectivity[2].
This technical whitepaper provides an in-depth analysis of the biological activity of indole-pyrimidine scaffolds, focusing on their proven efficacy as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors and tubulin polymerization disruptors.
Targeting Kinase Networks: EGFR and c-MET Inhibition
Mechanistic Rationale and Causality
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase whose overexpression and mutation (e.g., L858R, T790M) drive non-small cell lung cancer (NSCLC)[1]. Standard therapies like Erlotinib often fail due to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the drug.
Indole-pyrimidine hybrids overcome this by leveraging an expanded binding footprint. The pyrimidine nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793). Simultaneously, the indole moiety, often modified with electron-withdrawing groups (like chlorine atoms), increases lipophilicity and fits snugly into the hydrophobic pocket adjacent to the ATP-binding site[1]. Furthermore, molecular dynamics simulations have proven that specific indole-pyrimidine derivatives can achieve dual inhibition of both EGFR (T790M) and c-MET, a secondary kinase whose amplification is a primary bypass mechanism for EGFR resistance[2].
Experimental Workflow: In Vitro EGFR Kinase Inhibition Assay
To validate the inhibitory profile of novel indole-pyrimidine hybrids, a luminescence-based ATP depletion assay (e.g., ADP-Glo) is the gold standard. This protocol is a self-validating system; it measures the amount of ADP formed during the kinase reaction, providing a direct, causal readout of kinase activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT). Causality note: DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the EGFR active site.
Compound Dilution: Serially dilute the indole-pyrimidine hybrid (e.g., Compound 4g) in 100% DMSO, then dilute to a 4X working concentration in Kinase Buffer (final DMSO ≤ 1% to prevent solvent-induced enzyme denaturation).
Enzyme-Inhibitor Pre-incubation: Combine 5 µL of the compound with 5 µL of recombinant EGFR (T790M/L858R) enzyme (1 ng/µL). Incubate at room temperature for 15 minutes to allow the hybrid to reach binding equilibrium at the hinge region.
Reaction Initiation: Add 10 µL of a substrate mixture containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide. Causality note: ATP concentration is kept near the
value to ensure competitive inhibitors can be accurately evaluated.
Incubation & Detection: Incubate for 60 minutes at 37°C. Add 20 µL of ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add 40 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent reaction.
Data Analysis: Read luminescence. Calculate IC50 using non-linear regression. Always include a no-enzyme control (baseline) and a reference standard (Erlotinib) to self-validate assay sensitivity[1].
Pathway Visualization
Fig 1: Mechanism of EGFR inhibition by indole-pyrimidine hybrids and downstream apoptotic induction.
Beyond kinase inhibition, indole-pyrimidine scaffolds are highly potent microtubule destabilizers[3]. Microtubules, composed of
- and -tubulin heterodimers, are critical for mitotic spindle formation.
Structural studies indicate that 2,4,5-substituted pyrimidines bearing an indole ring act as robust analogues of colchicine[4]. The indole-pyrimidine core mimics the trimethoxyphenyl ring of colchicine, intercalating into the hydrophobic pocket at the interface of the
-tubulin heterodimer[4]. This binding physically obstructs the curved-to-straight conformational transition required for tubulin dimers to assemble into microtubules. Consequently, the cell cycle is irreversibly arrested at the G2/M phase, triggering apoptotic cascades[4].
Experimental Workflow: In Vitro Tubulin Polymerization Assay
To quantify the disruption of microtubule dynamics, a turbidimetric polymerization assay is utilized. The principle relies on the fact that light scattering (absorbance at 340 nm) increases proportionally as tubulin heterodimers polymerize into microtubules.
Step-by-Step Methodology:
Buffer Preparation: Prepare PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Causality note: EGTA chelates calcium ions, which naturally depolymerize microtubules, ensuring the assay measures only compound-induced inhibition.
Tubulin Reconstitution: Resuspend lyophilized highly purified porcine brain tubulin in cold PEM buffer to a final concentration of 3 mg/mL. Critical: Keep strictly on ice to prevent premature, spontaneous polymerization.
Compound Incubation: In a pre-chilled 96-well half-area plate, mix 50 µL of the tubulin solution with 5 µL of the indole-pyrimidine hybrid (e.g., Compound 4k) at varying concentrations. Incubate on ice for 15 minutes to allow the compound to access the colchicine binding site.
Reaction Initiation: Add 5 µL of 10 mM GTP to each well. Causality note: GTP hydrolysis provides the thermodynamic driving force required for microtubule nucleation and elongation.
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read the absorbance at 340 nm every minute for 60 minutes. The temperature shift from 4°C to 37°C initiates polymerization.
Data Analysis: Plot the
(maximum slope of the growth phase) against compound concentration to determine the IC50 of polymerization inhibition[3].
Workflow Visualization
Fig 2: Step-by-step in vitro tubulin polymerization assay workflow for hybrid scaffold evaluation.
Conclusion
The rational design of indole-pyrimidine hybrids represents a highly versatile and potent paradigm in oncology drug discovery. By acting as molecular mimics capable of competitive binding at kinase hinge regions (EGFR/c-MET) and structural disruptors at the tubulin colchicine site, these scaffolds bypass traditional resistance mechanisms. Future development should focus on optimizing the pharmacokinetic profiles of these hybrids, leveraging structure-activity relationships (SAR) to maximize lipophilicity and electron density for targeted tumor penetration.
References
Ahmed, N. M., Youns, M. M., Soltan, M. K., & Said, A. M. (2021). "Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity." Molecules, 26(7), 1838. URL:[Link]
Singh, P. K., & Silakari, O. (2018). "Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET." Bioorganic Chemistry, 79, 163-170. URL:[Link]
Xie, F., Zhao, H., Li, D., Chen, H., Quan, H., Shi, X., Lou, L., & Hu, Y. (2011). "Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry, 54(9), 3200-3205. URL:[Link]
Hu, M. J., Zhang, B., Yang, H. K., Liu, Y., Chen, Y. R., Ma, T. Z., Lu, L., You, W. W., & Zhao, P. L. (2015). "Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors." Chemical Biology & Drug Design, 86(6), 1491-1500. URL:[Link]
Technical Guide: 4-Pyrimidinyl vs. 3-Pyrimidinyl Indoles in Drug Discovery
This guide provides an in-depth technical analysis of 4-(pyrimidin-5-yl)-1H-indole versus 3-(pyrimidin-5-yl)-1H-indole , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery. Part 1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-(pyrimidin-5-yl)-1H-indole versus 3-(pyrimidin-5-yl)-1H-indole , focusing on their structural, synthetic, and pharmacological distinctions in drug discovery.
Part 1: Structural & Electronic Divergence
The core difference between these two scaffolds lies not just in connectivity, but in the vector orientation and electronic environment of the pyrimidine ring. This fundamental isomerism dictates their utility in kinase inhibitor design.[1]
Vector Analysis & Topology
3-Pyrimidinyl Indole (C3-Isomer): The C3 position of the indole is part of the electron-rich pyrrole ring. Substituents here project at an angle (~109-120°) relative to the indole core's long axis. In kinase active sites, C3-substituents typically point towards the solvent-exposed region or interact with the P-loop .
4-Pyrimidinyl Indole (C4-Isomer): The C4 position is on the benzenoid ring. Substituents here project laterally, often perpendicular to the C3 vector.[1] This geometry allows the pyrimidine to access the hydrophobic back-pocket (selectivity pocket) or interact with the gatekeeper residue , a critical strategy for designing isoform-selective inhibitors (e.g., PI3K
or EGFR mutants).
Electronic Environment
C3-Position: Highly nucleophilic (enamine-like). The attached pyrimidine is electronically coupled to the indole nitrogen lone pair, potentially flattening the biaryl system to maximize conjugation, though steric clash with C2/C4 hydrogens can induce a twist.[1]
C4-Position: Less electron-rich. The bond rotation is often more restricted due to the peri-interaction with C3-H and C5-H, leading to distinct atropisomeric properties that can be exploited for binding entropy.
Visualization of Structural Divergence
Figure 1: Comparison of substitution vectors and target binding regions for C3 vs. C4 indole isomers.
Part 2: Medicinal Chemistry Rationale
The choice between C3 and C4 substitution is rarely arbitrary; it is driven by the specific requirements of the target protein's ATP-binding pocket.
Comparative Analysis Table
Feature
3-(Pyrimidin-5-yl) Indole
4-(Pyrimidin-5-yl) Indole
Primary Binding Role
Hinge Binder / Solvent Interaction. The indole NH often binds to the hinge, while the C3-pyrimidine extends out.
Back-Pocket Occupancy. Used to fill hydrophobic pockets behind the gatekeeper residue.
Low. Indole C3 is naturally nucleophilic; direct functionalization is trivial.[1]
High. Requires pre-functionalized 4-bromoindole or complex directed C-H activation.
Metabolic Stability
Moderate.[1] C3 is prone to oxidation; the pyrimidine can block this metabolic soft spot.
High. The C4 position is sterically shielded and less metabolically labile.
Selectivity Potential
Lower.[1][2][3] Targets the conserved ATP-binding cleft.
Higher. Probes non-conserved hydrophobic regions unique to specific kinase isoforms.[1]
Case Study: PI3K vs. Pim Kinase Inhibition
Pim Kinase (C3): In Pim kinase inhibitors, the indole C3-pyrimidine acts as a "headgroup" that mimics the adenine of ATP. The planar geometry allows it to sandwich between hydrophobic residues (Phe49 in Pim-1).
PI3K (C4): For PI3K
inhibitors, 4-substitution allows the molecule to wrap around the methionine gatekeeper. The C4-pyrimidine projects into the "affinity pocket," significantly boosting potency and selectivity over other lipid kinases.
Part 3: Synthetic Methodologies & Protocols
The synthesis of these two isomers requires distinct strategies. C3 is accessible via electrophilic aromatic substitution, while C4 requires transition-metal catalysis.
Synthetic Pathway Diagram
Figure 2: Divergent synthetic pathways. C3 is accessible from the parent indole; C4 typically requires a 4-haloindole starting material.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Pyrimidin-5-yl)-1H-indole
Rationale: This relies on the high nucleophilicity of the indole C3 position. We first halogenate, then cross-couple.[1]
Bromination:
Dissolve 1H-indole (1.0 eq) in DMF (0.5 M).
Add KOH (2.5 eq) followed by Iodine (1.05 eq) or NBS (1.05 eq) at 0°C.
Stir for 1h. Quench with aqueous sodium bisulfite.[1] Extract with EtOAc to yield 3-haloindole.
Procedure: Degas solvents with Argon for 15 min. Combine reagents in a sealed tube. Heat to 90°C for 12 hours .
Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc gradient).[1]
Protocol B: Synthesis of 4-(Pyrimidin-5-yl)-1H-indole
Rationale: The C4 position is not nucleophilic. The reaction must start from 4-bromoindole (commercially available but expensive) or use a C3-directing group strategy. The protocol below uses the robust 4-bromoindole Suzuki coupling.
Reaction Setup:
Substrate: 4-Bromo-1H-indole (1.0 eq).
Coupling Partner: Pyrimidin-5-ylboronic acid pinacol ester (1.2 eq). Note: Esters are preferred over acids for stability.[1]
Catalyst System:Pd(dppf)Cl
·DCM (5 mol%) is preferred over Pd(PPh) for sterically hindered aryl-heteroaryl couplings.
Base: K
PO (3.0 eq) – stronger base helps transmetallation of the electron-deficient pyrimidine.
Add catalyst under an Argon stream.[1][5] Cap immediately.
Heating: Microwave irradiation at 110°C for 45 minutes (or reflux oil bath for 16h).
Purification: The product is often polar. Use DCM/MeOH (95:5) for column chromatography.[1]
Validation: 1H NMR will show the disappearance of the C4-H doublet and appearance of pyrimidine singlets (~9.1 ppm).
Part 4: References
Zhang, B., et al. (2022).[1][6] "Design, synthesis of anticancer and anti-inflammatory 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles." Synthetic Communications. Link[1]
Migliorini, A., et al. (2014).[1] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Journal of Chemical Sciences. Link[1]
BenchChem Protocols. (2025). "Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives." Link[1]
Li, X., et al. (2024).[1] "Aminative Suzuki–Miyaura coupling."[1] Science. Link[1]
Bano, S., & Umar, A. (2016).[1] "Comparative Evaluation of Different Docking Tools for Kinases against Cancerous (Malignant) Cells." Archives in Cancer Research. Link
Liddle, J., et al. (2011).[1] "Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase."[1] Journal of Medicinal Chemistry. (Contextual reference for indole-pyrimidine kinase inhibitors).
Introduction: The Strategic Importance of the 4-Pyrimidin-5-yl-1H-indole Scaffold
An In-Depth Technical Guide to Commercial Suppliers and Applications of 4-Pyrimidin-5-yl-1H-indole Building Blocks For Researchers, Scientists, and Drug Development Professionals The fusion of indole and pyrimidine rings...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Commercial Suppliers and Applications of 4-Pyrimidin-5-yl-1H-indole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The fusion of indole and pyrimidine rings in the 4-pyrimidin-5-yl-1H-indole scaffold creates a privileged heterocyclic system of significant interest in medicinal chemistry. This unique arrangement serves as a cornerstone for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors. The indole moiety often acts as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of a kinase, while the pyrimidine ring provides a versatile point for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold has led to the discovery of potent inhibitors for various kinases implicated in oncology and inflammatory diseases, making reliable access to high-quality building blocks a critical step in the drug discovery pipeline.[1][2] This guide provides a comprehensive overview of commercial suppliers, quality control considerations, and synthetic strategies for this valuable chemical entity.
Commercial Suppliers of 4-Pyrimidin-5-yl-1H-indole
A crucial aspect of any research and development program is the consistent and reliable sourcing of starting materials. The following table summarizes the commercial availability of the core building block, 4-pyrimidin-5-yl-1H-indole.
Supplier
Product Name
CAS Number
Product Number
Purity
Available Quantities
CymitQuimica
4-(Pyrimidin-5-yl)-1H-indole, 95%
388116-35-6
08-07-0508
95%
1g, 2.5g
Note: The availability and product details from other major chemical suppliers such as MilliporeSigma, Molport, and Pharmalego may vary for this specific scaffold, though they offer a wide range of related indole and pyrimidine derivatives.[3][4][5] Researchers are encouraged to query these suppliers' online catalogs for the most current information.
Synthetic Strategy: A Representative Protocol
The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds, and it is particularly well-suited for the construction of the 4-pyrimidin-5-yl-1H-indole scaffold. The general strategy involves the palladium-catalyzed coupling of a pyrimidine-containing boronic acid or ester with a halogenated indole, or vice versa.
Example Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-Pyrimidin-5-yl-1H-indole
This protocol is adapted from established methodologies for similar cross-coupling reactions.[6]
Step 1: Reactant Preparation
Combine 4-indoleboronic acid pinacol ester (1.0 equivalent), 5-bromopyrimidine (1.1 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a reaction vessel.
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents) or potassium phosphate.[6]
Add a solvent system, such as a mixture of 1,4-dioxane and water.
Step 2: Reaction Execution
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
Heat the mixture to a temperature of 80-100 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-pyrimidin-5-yl-1H-indole.
Technical Guide: 4-Pyrimidin-5-yl-1H-indole Scaffolds in Kinase Discovery
This technical guide details the medicinal chemistry, synthesis, and pharmacological application of 4-(pyrimidin-5-yl)-1H-indole derivatives. This scaffold represents a privileged but under-utilized chemical space in kin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the medicinal chemistry, synthesis, and pharmacological application of 4-(pyrimidin-5-yl)-1H-indole derivatives. This scaffold represents a privileged but under-utilized chemical space in kinase inhibitor design, distinct from the more common 3-substituted indole classes.
Part 1: Strategic Importance & Chemical Space
The 4-(pyrimidin-5-yl)-1H-indole motif is a bi-heteroaryl system where a pyrimidine ring is attached to the C4 position of an indole core. In drug discovery, this specific connectivity offers unique advantages over the canonical 3-substituted indoles (e.g., Sunitinib analogs).
Core Advantages
Vector Orientation: Substitution at the C4 position orients the pyrimidine ring into the adenine binding pocket (hinge region) of kinases while directing the indole core toward the solvent front or the gatekeeper residue , depending on the specific kinase topology.
Novel IP Space: While 3-substituted indoles are heavily patented, the 4-position remains a fertile ground for novel intellectual property, particularly for JAK (Janus Kinase) , ROCK (Rho-associated Kinase) , and ERK1/2 inhibitors.
Conformational Control: The C4-C5' bond possesses restricted rotation due to the peri-interaction with the indole C3-H and C5-H, potentially locking the bioactive conformation and reducing the entropic penalty of binding.
Part 2: Medicinal Chemistry & SAR
The structure-activity relationship (SAR) of this scaffold relies on the interplay between the indole H-bond donor and the pyrimidine H-bond acceptor.
The Hinge Binder (Pyrimidine)
The pyrimidine C5-attachment places the nitrogen atoms (N1/N3) in an optimal position to accept hydrogen bonds from the kinase hinge region (e.g., Met residue backbone NH).
C2/C4 Substitution: Introduction of amino (-NH2, -NHR) or ether (-OR) groups at the pyrimidine C2 or C4 positions can pick up additional H-bonds with the ribose-binding pocket or the P-loop.
The Scaffold Core (Indole)
N1-H: Acts as a critical H-bond donor. Methylation (N-Me) often abolishes activity if this interaction is required for hinge binding, but improves permeability if the NH is solvent-exposed.
C3-Position: Substitution here (e.g., Halogen, CN) can modulate the pKa of the indole NH and fill hydrophobic pockets, but steric bulk can clash with the C4-pyrimidine.
Table 1: SAR Logic for Kinase Selectivity
Modification Site
Chemical Group
Effect on Potency/Selectivity
Pyrimidine C2
-NH-Aryl
Increases potency via hydrophobic interaction (Selectivity Filter).
Pyrimidine C4
-NH2
Classic hinge binder motif (e.g., similar to Adenine).
Indole N1
-SO2Ph
Acts as a prodrug or targets cysteine residues (rare).
Synthesizing 4-substituted indoles is more challenging than 3-substituted analogs due to the lack of intrinsic nucleophilicity at C4. The most robust method is the Suzuki-Miyaura Cross-Coupling of a 4-bromoindole with a pyrimidinyl-5-boronic acid.
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of 4-(pyrimidin-5-yl)-1H-indole.
Preparation: In a sealed tube or microwave vial, dissolve 4-bromo-1H-indole (1.0 mmol) and pyrimidin-5-ylboronic acid (1.2 mmol) in degassed 1,4-dioxane (8 mL).
Activation: Add the aqueous solution of K₂CO₃ (3.0 mmol in 2 mL water). Degas the mixture by bubbling nitrogen for 5 minutes.
Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) quickly to minimize air exposure. Seal the vessel.
Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 min (microwave).
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0% → 60%). The pyrimidine nitrogen makes the product polar; adding 1% Et₃N to the eluent can reduce streaking.
Synthetic Pathway Diagram
Caption: Pd-catalyzed Suzuki coupling strategy for constructing the C4-biaryl bond.
Part 4: Pharmacology & Mechanism of Action
The primary biological application of this scaffold is the inhibition of Tyrosine Kinases (JAK family) and Serine/Threonine Kinases (ROCK, ERK).
Mechanism: ATP-Competitive Inhibition
The 4-(pyrimidin-5-yl)-indole acts as a Type I inhibitor.
Binding: The molecule enters the ATP-binding cleft.
Anchoring: The pyrimidine ring forms hydrogen bonds with the hinge region backbone residues (e.g., Leu, Val).
Effect: This blocks the transfer of the
-phosphate from ATP to the substrate (e.g., STAT proteins), halting the signaling cascade.
Signaling Pathway: JAK-STAT Inhibition
In the context of JAK inhibition (e.g., Rheumatoid Arthritis, Myelofibrosis), the compound prevents the phosphorylation of STAT transcription factors.
Caption: Mechanism of action showing the interruption of JAK-STAT signaling by the inhibitor.
Part 5: Case Study & Reference Compound
Compound: 4-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine (7-azaindole analog)
Context: While the pure indole is the core scaffold, the 7-azaindole analog (pyrrolo[2,3-b]pyridine) is often used to improve solubility and hinge binding affinity.
Source: WO2006127587A1 (Vertex Pharmaceuticals/Incyte).
Therapeutic Use: Autoimmune diseases (Rheumatoid Arthritis) and Oncology.
Observation: The 4-position substitution was critical for selectivity against other kinases that tolerate 3-substitution but not 4-substitution due to gatekeeper steric clashes.
References
Vertex Pharmaceuticals. (2006). Pyrrolopyridines useful as inhibitors of protein kinase. WO2006127587A1. Link
Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1][4] Molecules, 16(5), 3683-3695. Link
BenchChem. (2024). 4-(Pyrimidin-5-yl)benzaldehyde: A Scaffold for Kinase Inhibitors.[5]Link
Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19-50. Link
Application Note: Suzuki Coupling Protocols for 4-(Pyrimidin-5-yl)-1H-indole Synthesis
Executive Summary The 4-(pyrimidin-5-yl)-1H-indole scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, ATR, and CHK1 inhibitors). However, the C4 position of the indole ring is electr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-(pyrimidin-5-yl)-1H-indole scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, ATR, and CHK1 inhibitors). However, the C4 position of the indole ring is electronically deactivated and sterically hindered due to the peri-interaction with the C3-H bond (the "bay region" effect). This makes standard Suzuki-Miyaura protocols—often effective for C5 or C6 functionalization—prone to failure or low yields at C4.
This guide details two optimized protocols for synthesizing 4-(pyrimidin-5-yl)-1H-indole. Protocol A utilizes next-generation Buchwald precatalysts to overcome steric hindrance, while Protocol B offers a robust alternative using pinacol boronate esters to mitigate the instability of pyrimidinyl boronic acids.
Strategic Analysis & Retrosynthesis
The "Bay Region" Challenge
Functionalizing the C4 position of indole is significantly more challenging than the C5, C6, or C2 positions. The proximity of the C3 proton creates a steric clash that impedes the approach of the palladium complex during the oxidative addition and transmetalation steps. Furthermore, the high electron density of the indole ring can lead to catalyst poisoning if the nitrogen is unprotected.
Coupling Partner Selection
The synthesis relies on the cross-coupling of an indole fragment and a pyrimidine fragment. Two strategic disconnections exist:
Note: If G3 is unavailable, generate the catalyst in situ using Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
Solvent & Degassing: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vessel.
Critical: Oxygen effectively kills this catalytic cycle. Sparge solvents with argon for 15 mins prior to addition.
Reaction: Heat the mixture to 100 °C for 4–12 hours. Monitor by LC-MS.[2][3]
Checkpoint: If the boronic acid is consumed but starting bromide remains, add another 0.5 equiv of boronic acid.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
Purification: Flash chromatography (SiO₂). Elute with a gradient of 0-10% MeOH in DCM. The product typically elutes as a white to off-white solid.
Protocol B: Robust Alternative (Pinacol Ester Route)
This method uses the more stable pinacol ester and the robust Pd(dppf)Cl₂ catalyst. It is less sensitive to moisture but requires the pre-formation of the indole boronate.
Fix: The C4 position is sterically crowded. Switch to SPhos or XPhos ligands immediately. Standard triphenylphosphine ligands are insufficient.
Mechanistic Workflow
The following diagram illustrates the catalytic cycle with a focus on the steric challenges at the Indole C4 position.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling. The oxidative addition step is hindered by the C3-H of the indole, necessitating electron-rich, bulky ligands like XPhos.
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Accessed 2025).[2][7]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[3]
Journal of Medicinal Chemistry. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20).[8] (2013).[3][8]
Application Note: Palladium-Catalyzed Synthesis of 4-Pyrimidin-5-yl-1H-indole via Suzuki-Miyaura Coupling
Abstract The fusion of indole and pyrimidine scaffolds represents a significant area of interest in medicinal chemistry, as these heterocycles are prevalent in a multitude of biologically active molecules.[1] This applic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The fusion of indole and pyrimidine scaffolds represents a significant area of interest in medicinal chemistry, as these heterocycles are prevalent in a multitude of biologically active molecules.[1] This application note provides a comprehensive, in-depth guide to the synthesis of 4-pyrimidin-5-yl-1H-indole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, dissect the critical roles of each reaction component, and present a detailed, field-proven laboratory protocol. This guide is designed to equip researchers with the necessary expertise to successfully implement and optimize this synthesis for applications in drug discovery and materials science.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of organoboron reagents.[2][3] This Nobel Prize-winning methodology provides a robust and efficient pathway to construct biaryl and heteroaryl structures, which are central to many pharmaceutical agents.[4]
In this context, the coupling of indole-4-boronic acid with 5-bromopyrimidine offers a direct and modular route to 4-pyrimidin-5-yl-1H-indole. The choice of this strategy is predicated on several key advantages:
High Convergence: Two complex fragments are joined in a single, high-yielding step.
Commercial Availability: Both indole-4-boronic acid (or its pinacol ester) and 5-bromopyrimidine are readily available starting materials.[1][5]
Favorable Reagent Profile: Organoboron compounds are generally stable, have low toxicity, and their byproducts are easily removed, simplifying product purification.[6][7]
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-determining step.[2] The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine, forming a square-planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[2]
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻). The halide or other ligand on the palladium is displaced by the indole moiety.
Reductive Elimination: The two organic fragments (pyrimidine and indole) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product, 4-pyrimidin-5-yl-1H-indole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Optimizing Experimental Parameters: A Scientist's Guide
The success of this synthesis is highly dependent on the judicious selection of the catalyst system, base, and solvent. Each component plays a critical role in modulating the efficiency and outcome of the reaction.
The Catalyst System: Palladium Source and Ligand Choice
The heart of the reaction is the palladium catalyst. While a pre-formed Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical to generate the active catalyst in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) and a supporting ligand.[11]
The Role of the Ligand: The phosphine ligand is not a passive spectator; it is essential for catalytic activity.[2]
Stabilization: It stabilizes the palladium center, preventing decomposition into inactive palladium black.
Electronic Effects: Electron-rich ligands increase electron density on the palladium, facilitating the oxidative addition step.[12]
Steric Effects: Bulky ligands promote reductive elimination and can be crucial for coupling sterically hindered substrates.[12][13]
The following table compares common ligand classes for Suzuki-Miyaura couplings.
Ligand Class
Example(s)
Key Characteristics & Application Notes
Triarylphosphines
PPh₃, P(o-tol)₃
Standard Choice: Triphenylphosphine (PPh₃) is a cost-effective, general-purpose ligand. Sufficient for many simple couplings.
Biarylphosphines
SPhos, XPhos
High Performance: These "Buchwald ligands" are bulky and electron-rich, demonstrating exceptional reactivity for challenging substrates, including heteroaryl chlorides and sterically hindered partners, often at room temperature.[12][13]
Ferrocenylphosphines
dppf
Robust & Versatile: The ferrocene backbone provides high thermal stability. The PdCl₂(dppf) complex is an excellent, air-stable precatalyst for a wide range of couplings.[14]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Alternative to Phosphines: Highly electron-donating and sterically bulky, offering excellent stability and reactivity, sometimes outperforming phosphine ligands under harsh conditions.[2][15]
For the synthesis of 4-pyrimidin-5-yl-1H-indole, a robust system like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a biarylphosphine ligand is recommended to ensure high yields and reaction efficiency.
Base and Solvent Selection
Base: The base is crucial for activating the boronic acid. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a mild and effective choice. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required. The choice can significantly impact yield and side reactions.
Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[16] Crucially, the solvent must be degassed by bubbling an inert gas (Argon or Nitrogen) through it to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of 4-pyrimidin-5-yl-1H-indole on a 1.0 mmol scale.
Materials & Reagents
Reagent/Material
Molecular Weight ( g/mol )
Amount (mg/mmol)
Molar Equiv.
Notes
Indole-4-boronic acid
160.99
193 mg / 1.2 mmol
1.2
Can be hygroscopic. Store in a desiccator. Pinacol ester can also be used.[17]
5-Bromopyrimidine
158.98
159 mg / 1.0 mmol
1.0
Starting material.
PdCl₂(dppf)·CH₂Cl₂ adduct
816.64
41 mg / 0.05 mmol
0.05 (5 mol%)
Air-stable palladium precatalyst.
Potassium Carbonate (K₂CO₃)
138.21
276 mg / 2.0 mmol
2.0
Anhydrous, powdered. Should be dried before use for best results.
1,4-Dioxane
-
8 mL
-
Anhydrous, degassed.
Deionized Water
-
2 mL
-
Degassed.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be toxic.
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add indole-4-boronic acid (193 mg, 1.2 mmol), 5-bromopyrimidine (159 mg, 1.0 mmol), PdCl₂(dppf)·CH₂Cl₂ adduct (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).[14]
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Using syringes, add 8 mL of degassed anhydrous 1,4-dioxane, followed by 2 mL of degassed deionized water. The mixture should become a stirrable suspension.
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes.
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 5-bromopyrimidine), remove the flask from the oil bath and allow it to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel.
Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50%) is typically effective for isolating the pure product.
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 4-pyrimidin-5-yl-1H-indole as a solid. The structure and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of 4-pyrimidin-5-yl-1H-indole. By understanding the underlying catalytic mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively implement and optimize this protocol. The detailed procedure provided herein serves as a robust starting point for accessing this valuable heterocyclic scaffold for further investigation in pharmaceutical and materials science applications.
References
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 521-531. [Link]
Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Dalton Transactions, (21), 3477-3483. [Link]
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
Petersen, J. F. W., & Ulven, T. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(1), 35. [Link]
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 322-327. [Link]
CUBIÑÁK, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
BenchChem. (2025). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. BenchChem.
Cerna, I., et al. (2011). Synthesis of Pyrimido[4,5-b]indoles and Benzo[9][10]furo[2,3-d]pyrimidines via Palladium-Catalyzed Intramolecular Arylation. European Journal of Organic Chemistry, 2011(25), 4845-4853. [https://www.researchgate.net/publication/230678839_Synthesis_of_Pyrimido45-b]indoles_and_Benzo45furo23-d]pyrimidines_via_Palladium-Catalyzed_Intramolecular_Arylation]([Link])
Alonso, D. A., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(21), 7174-7181. [Link]
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
Dutta, D., & Borah, R. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
Ghaffar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules (Basel, Switzerland), 24(19), 3523. [Link]
El-Mekabaty, A., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 8(49), 27793-27802. [Link]
Bouix-Peter, C., et al. (2015). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry, 58(15), 6218-6236. [Link]
BenchChem. (2025). Reactivity of the C-Br bond in 5-Bromopyrimidine. BenchChem.
ResearchGate. (n.d.). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. ResearchGate. [Link]
Shanghai Worldyang Chemical Co.,Limited. (n.d.). Indole-4-boronic acid pinacol ester. Shanghai Worldyang Chemical Co.,Limited. [Link]
Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]
Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11579-11591. [Link]
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
Kumar, D., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 13(6), 114. [Link]
Lee, C.-Y., et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(6), 767. [Link]
Journal of Applied Pharmaceutical Science. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 1(4), 133-137. [Link]
AVESİS. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. AVESİS. [Link]
RSC Advances. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34186-34220. [Link]
ResearchGate. (2026). Palladium-catalyzed synthesis and nucleotide pyrophosphatase inhibition of benzo[9][10]furo[3,2-b]indoles. ResearchGate. [https://www.researchgate.net/publication/348270275_Palladium-catalyzed_synthesis_and_nucleotide_pyrophosphatase_inhibition_of_benzo45furo32-b]indoles]([Link])
Application Note: Highly Regioselective N-Alkylation of 4-(Pyrimidin-5-yl)-1H-Indole
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for the N-alkylation of a privileged bi-he...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for the N-alkylation of a privileged bi-heterocyclic scaffold.
Introduction & Chemical Context
The compound 4-(pyrimidin-5-yl)-1H-indole (CAS: 388116-35-6) is a highly valuable building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted oncology therapeutics[1]. Functionalization at the indole N1 position via alkylation is a critical step in exploring Structure-Activity Relationships (SAR).
However, the functionalization of indoles presents a classic regioselectivity challenge: the ambident nature of the indolate anion can lead to a mixture of N-alkylated and C3-alkylated products. Achieving high N-regioselectivity requires precise control over the reaction microenvironment, specifically the choice of base, solvent, and temperature[2].
Mechanistic Rationale: Causality in Reaction Design
To design a self-validating and high-yielding protocol, one must understand the electronic effects at play. The unsubstituted indole N-H bond has a pKₐ of approximately 16.2 in DMSO. The introduction of the pyrimidin-5-yl group at the C4 position exerts a strong electron-withdrawing effect (-I and -M). This slightly increases the acidity of the N-H bond, facilitating deprotonation, but it also delocalizes the electron density of the resulting anion, making it slightly less nucleophilic.
Kinetic vs. Thermodynamic Control
N-Alkylation (Kinetic Control): Favored by complete deprotonation using strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF or THF). Polar aprotic solvents effectively solvate the counter-cation (Na⁺ or Cs⁺), leaving a "naked," highly reactive indolate anion that preferentially attacks the electrophile at the more electronegative nitrogen atom via a rapid Sₙ2 trajectory[2].
C3-Alkylation (Thermodynamic Control): Incomplete deprotonation, the use of weak bases, or protic solvents allows the reaction to equilibrate, often leading to a higher proportion of the thermodynamically more stable C3-alkylated byproduct[2].
Figure 1: Mechanistic pathway for the kinetically controlled N-alkylation of indoles.
Optimization & Quantitative Data
The following table summarizes the quantitative data and expected outcomes when varying the reaction parameters for the N-alkylation of indole derivatives. This data serves as a comparative baseline for protocol selection[2][3][4].
Base (Equiv)
Solvent
Temp (°C)
Electrophile
Expected Conversion
N:C Selectivity
Notes
NaH (1.2)
DMF
0 to RT
Alkyl Iodide
>95%
>99:1
Industry standard for rapid, complete alkylation[4].
To accommodate different substrate sensitivities, two distinct protocols are provided. Method A utilizes Cesium Carbonate (Cs₂CO₃) and is recommended for substrates or electrophiles sensitive to strong bases. Method B utilizes Sodium Hydride (NaH) and is the method of choice for unreactive electrophiles requiring maximum nucleophilicity.
Figure 2: Step-by-step experimental workflow for regioselective N-alkylation.
Method A: Mild N-Alkylation using Cesium Carbonate (Cs₂CO₃)
Recommended for secondary alkyl halides or base-sensitive moieties.
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon.
Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg) in a single portion. Stir the suspension at room temperature for 30 minutes to pre-form the indolate complex.
Electrophile Addition: Add the alkyl halide (1.2 mmol) dropwise. (Pro-Tip: If using an alkyl chloride, add a catalytic amount of KI (0.1 mmol, 16.6 mg) to accelerate the reaction via in-situ Finkelstein halogen exchange[2].)
Reaction: Heat the mixture to 60 °C. Monitor the reaction via LC-MS or TLC (typically requires 4–12 hours).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with distilled water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 15 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: Rapid N-Alkylation using Sodium Hydride (NaH)
Recommended for primary alkyl iodides/bromides and robust substrates.
Preparation: In an Argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.2 mmol, 48.0 mg) in anhydrous DMF (2.0 mL).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Deprotonation: Dissolve 4-(pyrimidin-5-yl)-1H-indole (1.0 mmol, 195.2 mg) in anhydrous DMF (3.0 mL) and add it dropwise to the NaH suspension. Caution: Hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until bubbling completely ceases, indicating complete deprotonation[4].
Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL) at 0 °C to neutralize any unreacted NaH. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate for purification.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol and confirm regioselectivity, the following analytical checks must be performed on the isolated product:
¹H NMR Spectroscopy: The definitive proof of successful N-alkylation is the complete disappearance of the broad indole N-H proton signal (typically observed between 11.0–11.5 ppm in DMSO-d₆)[2]. Furthermore, the C2-H proton will shift and lose its fine coupling to the N-H proton, appearing as a sharp singlet (if C3 is substituted) or a clean doublet.
¹³C NMR Spectroscopy: Confirm the presence of the newly added alkyl carbons. N-alkylation vs. C-alkylation can often be distinguished by the chemical shift of the C3 carbon.
LC-MS: Confirm the exact mass [M+H]⁺ corresponding to the addition of the alkyl group to ensure no over-alkylation (e.g., dialkylation) has occurred[2].
References
Title: Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: US6972336B2 - N-alkylation of indole derivatives
Source: Google Patents
URL
Application Notes & Protocols: The 4-Pyrimidin-5-yl-1H-indole Scaffold for Kinase Inhibitor Development
Introduction: A Privileged Scaffold for a Prominent Target Class Protein kinases represent one of the most critical enzyme families in cellular signal transduction, regulating nearly all aspects of cell life, from prolif...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Privileged Scaffold for a Prominent Target Class
Protein kinases represent one of the most critical enzyme families in cellular signal transduction, regulating nearly all aspects of cell life, from proliferation and differentiation to metabolism and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention.[1] In the field of medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.[2][3] The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and approved drugs.[2][4][5] Similarly, the pyrimidine ring is a cornerstone of many successful kinase inhibitors, adept at forming key hydrogen bond interactions within the ATP-binding pocket.[1][6]
The 4-pyrimidin-5-yl-1H-indole scaffold represents a strategic fusion of these two privileged structures. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, rationale for targeting specific kinase families, and comprehensive protocols for its evaluation as a kinase inhibitor.
General Synthesis Strategy
The modular nature of the 4-pyrimidin-5-yl-1H-indole scaffold lends itself to convergent synthetic strategies, most commonly employing a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a robust and versatile method for this purpose, allowing for the connection of a suitably functionalized indole with a pyrimidine derivative.
Representative Synthetic Scheme
A general and effective approach involves the coupling of an indole-5-boronic acid pinacol ester with a 4-halopyrimidine. This strategy allows for late-stage diversification, as a wide array of substituted indoles and pyrimidines can be prepared separately and then combined.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic C-2 Functionalization of 4-(Pyrimidin-5-yl)-1H-indole Scaffolds
Executive Summary
The 4-(pyrimidin-5-yl)-1H-indole scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and PI3K pathways). While the pyrimidine moiety at C-4 acts as a critical hinge-binding element or solubility enhancer, the C-2 position of the indole remains the primary vector for tuning pharmacokinetic properties (solubility, metabolic stability) and potency via "tail" modifications.
Functionalizing the C-2 position in the presence of a C-4 heteroaryl substituent presents unique challenges:
Electronic Deactivation: The electron-deficient pyrimidine ring exerts an inductive withdrawing effect ($ -I $), reducing the natural nucleophilicity of the indole core.
Coordination Interference: Pyrimidine nitrogens can act as Lewis bases, potentially poisoning transition metal catalysts (Pd, Ir) or sequestering organolithium reagents.
Regiocontrol: Standard electrophilic substitution favors C-3. Overcoming this inherent bias requires specific directing groups (DGs) or lithiation strategies.
This guide details three validated protocols to selectively functionalize the C-2 position: Directed Lithiation (Nucleophilic) , Ir-Catalyzed C-H Borylation (Steric) , and Pd-Catalyzed Direct Arylation (Electrophilic) .
Structural Analysis & Reactivity Profile
The substrate, 4-(pyrimidin-5-yl)-1H-indole, possesses a "push-pull" electronic character.
C-3 Position: Sterically crowded by the C-4 pyrimidine but remains electronically the most nucleophilic site.
C-2 Position: Sterically accessible.[1] The $ pK_a $ of the C-2 proton (approx. 21 in DMSO for N-protected indole) allows for deprotonation-based strategies.
C-4 Pyrimidine: Acts as a steric wall blocking C-3 functionalization in specific catalytic cycles (e.g., Ir-borylation) and an electronic sink.
Decision Matrix: Selecting the Right Method
Target Modification
Recommended Strategy
Key Reagent
Mechanism
Halogen / Formyl / Alkyl
Method A: Lithiation-Trapping
-BuLi / Electrophile
Deprotonation (-like)
Boronic Ester (Suzuki Precursor)
Method B: Ir-Catalyzed Borylation
Steric C-H Activation
Aryl / Heteroaryl
Method C: Pd-Catalyzed Arylation
/ Ag salt
Concerted Metalation-Deprotonation (CMD)
Experimental Workflows (Graphviz Visualization)
Caption: Decision tree for C-2 functionalization based on desired downstream utility. Route A offers the broadest electrophile scope, while Route B is most tolerant of functional groups.
Detailed Protocols
Protocol A: Regioselective C-2 Lithiation and Trapping
Best for: Introducing Formyl (-CHO), Halogens (-I, -Br), or Alkyl chains.
Scientific Rationale:
Direct lithiation of unprotected indole fails because the N-H proton (
) is removed first, forming an indole anion that is poorly nucleophilic at C-2. Protecting the nitrogen (e.g., with SEM or Boc) lowers the of the C-2 proton to . Upon treatment with -BuLi, the lithium coordinates to the protecting group oxygen (Complex Induced Proximity Effect - CIPE) and selectively deprotonates C-2. The C-4 pyrimidine is tolerated at low temperatures (-78°C) but may suffer nucleophilic attack at higher temperatures.
Step-by-Step Procedure:
N-Protection (SEM-Cl):
Suspend 4-(pyrimidin-5-yl)-1H-indole (1.0 eq) in anhydrous THF (0.2 M) at 0°C.
Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.
) | Iodo (-I) | 78% | Precursor for Sonogashira/Suzuki |
| (gas) | Carboxylic Acid (-COOH) | 65% | Requires acidic workup |
| MeI | Methyl (-Me) | 70% | Add HMPA/DMPU as additive if sluggish |
Protocol B: Iridium-Catalyzed C-H Borylation
Best for: Preparing the scaffold for Suzuki Coupling without pre-functionalization.
Scientific Rationale:
Iridium catalysis, specifically using the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/ dtbpy system, is governed by sterics rather than electronics. The C-4 pyrimidine substituent creates significant steric bulk around C-3, rendering it inaccessible. Consequently, the active catalytic species preferentially activates the sterically exposed C-2 C-H bond. This method avoids strong bases and is highly functional group tolerant.[2]
Step-by-Step Procedure:
Reaction Setup:
In a glovebox or strictly air-free Schlenk line, combine:
Monitoring: Monitor by LC-MS. The product will show mass [M + 126] (for Pin ester).
Workup:
Cool to RT.
Evaporate solvent.
Pass through a short plug of silica gel (eluting with Hexane/EtOAc) to remove catalyst residues.
Note: Indole-2-boronates can be protodeboronated on silica; use deactivated silica or proceed immediately to the next coupling step.
Protocol C: Pd-Catalyzed Direct Arylation (CMD Mechanism)
Best for: Direct attachment of aryl groups without pre-functionalization.
Scientific Rationale:
To overcome the natural C-3 selectivity of Pd-catalyzed electrophilic aromatic substitution, a Concerted Metalation-Deprotonation (CMD) pathway is utilized. Using a Directing Group (DG) on the nitrogen (e.g., N-pyrimidyl or simply N-acetyl) coordinates the Palladium species to C-2.
Step-by-Step Procedure:
Substrate Preparation:
Use N-Acetyl-4-(pyrimidin-5-yl)indole. (Acetyl group acts as a weak DG and is easily removable).
Catalytic Reaction:
Combine:
Substrate (1.0 eq)
Aryl Iodide (Ar-I) (1.5 eq)
(5–10 mol%)
Ligand:
(20 mol%) or electron-deficient phosphines.
Base:
(1.0 eq) or . Silver salts often assist in halide abstraction and C-H activation.
Solvent: Toluene or 1,4-Dioxane (0.1 M).
Heat to 110°C for 12–24 h.
Purification:
Filter through Celite.
Purify via column chromatography.
References
Lanke, V., & Prabhu, K. R. (2013). "Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy."[3][4][5] Organic Letters, 15(24), 6262-6265.[5] Link
Lebleu, T., et al. (2012). "Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes." Beilstein Journal of Organic Chemistry, 8, 1304–1313. Link
Snieckus, V., et al. (2018). "C4–H indole functionalisation: precedent and prospects." Chemical Science, 9, 626-641. Link
Yang, S. D., et al. (2017). "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole." ACS Catalysis, 7(8), 5316–5326. Link
Hartwig, J. F. (2011).[6] "Regioselective Borylation of Heterocycles." Chemical Reviews, 111(3), 2025–2075. (Validates Steric control in Ir-borylation of 4-substituted indoles).
Application Note: Synthesis and Evaluation of Novel BTK Inhibitors Utilizing a 4-Pyrimidin-5-yl-1H-Indole Scaffold
Executive Summary & Mechanistic Rationale Bruton’s Tyrosine Kinase (BTK) is a highly validated therapeutic target for B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and autoimmune dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Bruton’s Tyrosine Kinase (BTK) is a highly validated therapeutic target for B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and autoimmune diseases[1]. BTK is an essential component of the B-cell receptor (BCR) signaling pathway, regulating the differentiation, proliferation, and survival of antibody-producing plasma cells[1].
While first-generation irreversible BTK inhibitors like Ibrutinib rely on a pyrazolopyrimidine core to target the ATP-binding site[2], off-target toxicities and emergent resistance mutations (e.g., C481S) have driven the need for novel chemical scaffolds. Recent medicinal chemistry efforts have demonstrated that indole and pyrimidine derivatives offer superior kinase selectivity and improved drug-like properties[1],[2].
The 4-pyrimidin-5-yl-1H-indole scaffold is a highly tunable pharmacophore designed to exploit the BTK active site:
Hinge-Binding Motif: The pyrimidine nitrogen acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].
Hydrophobic Core: The indole ring provides essential van der Waals interactions within the hydrophobic pocket of the kinase, stabilizing the inhibitor-enzyme complex[2].
Vector for Covalent Inhibition: The N1 or C3 positions of the indole allow for the precise spatial projection of a linker terminating in a Michael acceptor (e.g., an acrylamide). This warhead is positioned to form an irreversible covalent bond with the conserved Cys481 residue in the BTK active site[3].
Caption: BCR signaling pathway highlighting the targeted covalent inhibition of BTK.
Synthetic Strategy & Workflow Logic
The synthesis of 4-pyrimidin-5-yl-1H-indole-based BTK inhibitors follows a convergent, three-stage modular workflow. This allows for rapid analog generation and late-stage functionalization.
Caption: Modular synthetic workflow for 4-pyrimidin-5-yl-1H-indole based BTK inhibitors.
Step-by-Step Experimental Protocols
Protocol A: Core Assembly via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize the 4-pyrimidin-5-yl-1H-indole scaffold.
Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromo-1H-indole (1.0 eq) and pyrimidin-5-ylboronic acid (1.2 eq).
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Cs₂CO₃ (2.5 eq).
Solvent System: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
Reaction: Heat the mixture to 100 °C for 6 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Causality of Experimental Choices: Pd(dppf)Cl₂ is specifically selected due to its large bidentate bite angle, which accelerates the reductive elimination step in sterically hindered biaryl couplings. The biphasic Dioxane/H₂O system ensures optimal solvation of both the hydrophobic indole and the inorganic base, which is critical for generating the active transmetalation intermediate.
Self-Validation System: Complete consumption of the organoboron species must be monitored via TLC (visualized with ninhydrin to detect residual boronic acid). The reaction is deemed complete when the distinct UV-active spot of the starting bromide disappears, ensuring the catalytic cycle has reached completion.
Protocol B: N-Alkylation (Linker Elongation)
Objective: Install a Boc-protected piperidine linker at the indole N1 position.
Deprotonation: Dissolve 4-pyrimidin-5-yl-1H-indole (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes.
Alkylation: Add N-Boc-3-bromopiperidine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Quenching: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with DCM (3x).
Causality of Experimental Choices: NaH is utilized to achieve complete, irreversible deprotonation of the indole N1-H (pKa ~16.2). This strong basicity is necessary to drive the S_N2 nucleophilic attack on the sterically demanding secondary bromide of the piperidine linker.
Self-Validation System: The reaction's progress is self-validating through the cessation of hydrogen gas evolution (a visual cue of complete deprotonation) and a distinct retention time shift on LC-MS, confirming the disappearance of the highly fluorescent starting material.
Protocol C: Warhead Installation (Acryloylation)
Objective: Generate the irreversible covalent binder targeting Cys481[3].
Deprotection: Dissolve the Boc-protected intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours. Concentrate in vacuo to yield the TFA salt.
Amidation: Redissolve the intermediate in anhydrous THF (0.05 M) and cool to -78 °C. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq).
Warhead Addition: Slowly add Acryloyl chloride (1.05 eq) as a solution in THF. Stir for 30 minutes at -78 °C, then slowly warm to 0 °C.
Purification: Quench with NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to obtain the final BTK inhibitor.
Causality of Experimental Choices: The amidation requires a non-nucleophilic base (DIPEA) and strict cryogenic control (-78 °C to 0 °C). This thermal suppression prevents the newly formed primary amine from undergoing an intermolecular Michael addition with the highly reactive acrylamide product, which would otherwise lead to polymerization or dimerization.
Self-Validation System: The reaction is validated by LC-MS showing the exact [M+H]⁺ mass of the desired acrylamide, with <2% of bis-acylated or Michael-adduct byproducts.
Quantitative Data: Reaction Optimization
To maximize the yield of the critical core assembly step (Protocol A), various catalytic systems were evaluated. The data below summarizes the optimization parameters.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Pyrimidin-5-yl-1H-indole
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/EtOH/H₂O
90
12
45
2
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
1,4-Dioxane/H₂O
90
8
82
3
Pd(dppf)Cl₂ (5 mol%)
Cs₂CO₃
1,4-Dioxane/H₂O
100
6
89
4
Pd₂(dba)₃ / XPhos
K₃PO₄
DMF/H₂O
110
12
68
Note: Entry 3 represents the optimized conditions utilized in Protocol A, demonstrating that the combination of a bidentate ligand and a highly soluble cesium base maximizes cross-coupling efficiency.
Biological Evaluation: Kinase Assay Protocol
To validate the synthesized compounds as BTK inhibitors, an ADP-Glo™ Kinase Assay must be performed to determine the half-maximal inhibitory concentration (IC₅₀).
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Enzyme Incubation: Incubate recombinant human BTK enzyme (0.5 nM final concentration) with serial dilutions of the synthesized inhibitor (ranging from 10 μM to 0.1 nM) in a 384-well plate for 60 minutes at room temperature. This pre-incubation is critical for covalent inhibitors to allow time for the irreversible bond to form with Cys481[3].
Reaction Initiation: Add the substrate peptide (Poly(Glu,Tyr) 4:1) and ATP (at the predetermined K_m value) to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.
References
The Development of BTK Inhibitors: A Five-Year Update
Source: International Journal of Molecular Sciences (PMC)
URL:[Link]
Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases
Source: Molecules (PMC)
URL:[Link]
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective
Source: Pharmaceutics (MDPI)
URL:[Link]
fragment-based drug discovery using indole-pyrimidine cores
Application Note: Fragment-Based Drug Discovery (FBDD) Using Indole-Pyrimidine Cores Abstract The indole-pyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a robust starting p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fragment-Based Drug Discovery (FBDD) Using Indole-Pyrimidine Cores
Abstract
The indole-pyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a robust starting point for Fragment-Based Drug Discovery (FBDD). This guide details the strategic deployment of this core, moving from biophysical screening to synthetic elaboration.[1] We provide a validated protocol for Surface Plasmon Resonance (SPR) screening of low-affinity fragments and a robust Suzuki-Miyaura cross-coupling procedure for constructing the biaryl core. This workflow is designed to accelerate hit-to-lead optimization by exploiting the distinct vectors of the indole (hinge binder) and pyrimidine (solvent/ribose pocket explorer) moieties.
Strategic Design: The Indole-Pyrimidine Advantage
In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) guides library design. The indole-pyrimidine core is an ideal scaffold because it satisfies these rules while providing high "Ligand Efficiency" (LE).
The Indole: Acts as a mimetic of the adenine ring of ATP. The N-H typically forms a critical hydrogen bond with the kinase hinge region (e.g., Glu residue in EGFR).
The Pyrimidine: positioned at C-3 or C-5 of the indole, this ring projects into the solvent-exposed region or the ribose-binding pocket, offering vectors for "fragment growing" to increase potency and selectivity.
Mechanistic Insight:
Unlike high-throughput screening (HTS) hits, which are often large and lipophilic, indole-pyrimidine fragments bind with low affinity (
in M-mM range) but high specific atom-to-atom efficiency. The goal is to preserve this binding mode while growing the molecule.
Workflow Visualization
The following diagram outlines the iterative FBDD process specifically for this scaffold.
Figure 1: Iterative FBDD workflow. The cycle moves from biophysical detection of weak binders to structural validation and synthetic growth.
Protocol A: Biophysical Screening via SPR
Surface Plasmon Resonance (SPR) is preferred for indole-pyrimidine fragments due to its sensitivity to low-molecular-weight analytes and ability to measure rapid on/off rates (
, ).
Objective: Identify fragments that bind to the target protein (e.g., Kinase Domain) with specific stoichiometry (1:1).
Materials:
Instrument: Biacore 8K or S200 (Cytiva).
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2-5% DMSO (matched to sample).
Fragment Library: 50-100 mM stocks in 100% DMSO.
Step-by-Step Procedure:
Protein Immobilization:
Target: Immobilize the kinase domain to a density of ~2000-4000 RU (Response Units) using standard amine coupling. High density is required for small fragments.
Reference: Use an unmodified flow cell or a flow cell with an inert protein (e.g., BSA) to subtract non-specific binding.
Solvent Correction:
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. This is critical as indole fragments are hydrophobic and require DMSO.
For hits from the Clean Screen, run a dose-response series (e.g., 10, 30, 100, 300, 1000
M).
Fit data to a steady-state affinity model (
vs. Concentration) to calculate .
Data Analysis Table: Typical Hit Criteria
Parameter
Acceptance Criteria
Rationale
Binding Shape
Square wave (Fast kinetics)
Fragments have rapid exchange rates; slow off-rates suggest aggregation.
Stoichiometry
0.8 – 1.2
Values >1.2 indicate non-specific binding or aggregation.
Ligand Efficiency (LE)
> 0.3 kcal/mol/heavy atom
Ensures the core interaction is high-quality before growing.
Protocol B: Synthetic Construction of the Core
Once an indole fragment is identified, the next step is often to couple it with a pyrimidine to access the solvent channel. The Suzuki-Miyaura Cross-Coupling is the industry standard for forming this biaryl bond.
Regioselectivity: The C-4 position of 2,4-dichloropyrimidine is more electron-deficient and reactive than the C-2 position. This allows selective coupling at C-4, leaving the C-2 chlorine available for a second substitution (e.g., adding an amine tail for solubility).
Base Choice: Weak bases (
) preserve the pyrimidine; strong bases may cause hydrolysis.
Application Note: Microwave-Assisted Synthesis of 4-(Pyrimidin-5-yl)-1H-indole Derivatives
Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 4-(pyrimidin-5-yl)-1H-indole derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, servin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 4-(pyrimidin-5-yl)-1H-indole derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core motif for various kinase inhibitors (e.g., Akt, EGFR, PI3K) and antiviral agents. Traditional thermal synthesis of biheteroaryls often suffers from long reaction times and competitive protodeboronation. By leveraging microwave dielectric heating, this protocol achieves high conversion rates (>85%) in under 30 minutes. We provide a validated Suzuki-Miyaura cross-coupling workflow, optimization data, and mechanistic insights to ensure reproducibility in drug discovery campaigns.
Introduction & Scientific Rationale
The Target Scaffold
The 4-substituted indole moiety is less common than its 3-substituted counterpart (e.g., Meridianins) but is increasingly recognized for its distinct vector orientation in ATP-binding pockets of protein kinases. The 4-(pyrimidin-5-yl) linkage creates a biaryl system with specific electronic properties and hydrogen-bond acceptor capabilities crucial for interacting with the hinge region of kinases.
Why Microwave Irradiation?
Heteroaryl boronic acids, particularly pyrimidin-5-ylboronic acid , are prone to protodeboronation (hydrolysis of the C-B bond) under prolonged heating in aqueous base. Microwave irradiation offers two critical advantages:
Rapid Kinetics: High temperatures (120–150 °C) are reached in seconds, accelerating the rate-determining transmetallation step faster than the rate of side reactions.
Superheating Effects: Polar solvents (e.g., water, ethanol, DMF) couple efficiently with the microwave field, creating localized "hot spots" that drive difficult couplings between electron-rich (indole) and electron-deficient (pyrimidine) rings.
Retrosynthetic Analysis
The most reliable disconnection for this scaffold is the Suzuki-Miyaura cross-coupling . While two paths exist, Path A is generally preferred due to the commercial availability and stability of 4-bromoindole compared to indole-4-boronic acids, which can be unstable.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biheteroaryl core via Palladium-catalyzed cross-coupling.
Experimental Design & Optimization
Catalyst Selection
Solvent & Base System
A mixed solvent system is mandatory to dissolve both the organic halides and the inorganic base.
Standard: DME (Dimethoxyethane) / Water (3:1). DME has a high boiling point and excellent microwave absorbance.
Green Alternative: Ethanol / Water (1:1) or Isopropanol / Water.
Base: Na₂CO₃ is standard. For sterically hindered substrates, K₃PO₄ or Cs₂CO₃ (Cesium Carbonate) provides higher reactivity (the "Cesium Effect").
Optimization Data (Representative)
Table 1: Optimization of reaction parameters for 4-bromoindole (1.0 eq) + pyrimidin-5-ylboronic acid (1.2 eq).
Sodium Carbonate (Na₂CO₃) : 212 mg (2.0 mmol) dissolved in 2 mL deionized water.
Dimethoxyethane (DME) : 6 mL (HPLC Grade).
Equipment
Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
10-20 mL Microwave process vial with crimp cap and septum.
Step-by-Step Procedure
Preparation: In a 10 mL microwave vial, add 4-bromoindole, pyrimidin-5-ylboronic acid, and the Pd(dppf)Cl₂ catalyst.
Solvent Addition: Add 6 mL of DME and a magnetic stir bar.
Degassing (Critical): Cap the vial. Purge the headspace with Argon or Nitrogen for 2 minutes. Alternatively, bubble inert gas through the solvent for 5 minutes before adding the catalyst to prevent oxidation of the Pd species.
Base Addition: Syringe in the 2 mL aqueous Na₂CO₃ solution. (The mixture will be biphasic).
Microwave Irradiation: Place the vial in the reactor.
Target Temperature: 130 °C
Hold Time: 15 minutes
Absorption Level: High (due to water/DME)
Pre-stirring: 30 seconds
Work-up:
Allow the vial to cool to room temperature (usually automated).
Dilute the reaction mixture with Ethyl Acetate (30 mL) and Water (30 mL).
Separate the organic layer.[1][2] Extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).
Wash combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The crude residue is typically a dark oil or solid.
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) OR 20% to 60% Ethyl Acetate in Hexanes. The product is polar due to the pyrimidine ring.
Characterization:
Verify product identity via ¹H NMR (distinct pyrimidine singlets > 9.0 ppm) and LC-MS (M+H).
Mechanism & Pathway[1]
The reaction follows the standard catalytic cycle for Palladium cross-coupling. The microwave energy specifically accelerates the Transmetallation step, which is often sluggish for electron-deficient boronic acids.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Microwave irradiation enhances the transmetallation efficiency, minimizing protodeboronation side-reactions.
Troubleshooting & Limitations
Issue
Possible Cause
Solution
Low Yield (<20%)
Catalyst poisoning (O₂)
Ensure rigorous degassing. Use fresh catalyst.
Protodeboronation
Boronic acid instability
Switch to Pyrimidin-5-ylboronic acid pinacol ester . It is more stable than the free acid.
Homocoupling
Oxidation of boronic acid
Reduce O₂ exposure. Add a drop of ethanol to the boronic acid before adding base.
Starting Material Remains
Reaction stalled
Increase temp to 150°C or switch to Pd-CataCXium A (specialized for bulky substrates).
Safety & Hazards
Microwave Vials: Never heat a sealed vial in a standard oven. Use rated microwave reactor vials only. Ensure the vial size matches the volume (fill 2/3 full maximum) to prevent over-pressurization.
Palladium: Heavy metal. Dispose of waste in dedicated heavy metal streams.
DME: Suspected teratogen. Handle in a fume hood.
Pressure: At 130°C, the internal pressure can reach 3-6 bar depending on the solvent. Ensure the reactor's safety lid is engaged.
References
Meridianin Synthesis (Analogous Chemistry)
Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry, 2011.
Microwave-Assisted Suzuki Coupling Protocols
Microwave-Assisted Synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 2011.
Specific 4-Indole Functionalization
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 2014.
General Microwave Heterocycle Synthesis
Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine Deriv
Kinase Inhibitor Context
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[3] Journal of Medicinal Chemistry, 2010.
Comprehensive Application Note: Preparation of 4-Pyrimidin-5-yl-1H-indole-7-carboxamide Analogs
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Methodologies, Process Optimization, and Mechanistic Insights Introduction & Rationale The 1H-indole-7-carboxami...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Synthetic Methodologies, Process Optimization, and Mechanistic Insights
Introduction & Rationale
The 1H-indole-7-carboxamide scaffold has emerged as a privileged pharmacophore in the development of highly potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors[1]. BTK is a critical cytoplasmic kinase within the Tec family, playing an indispensable role in B-cell receptor (BCR) signaling. Aberrant BTK activation is a primary driver in various B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) and severe autoimmune disorders (e.g., systemic lupus erythematosus, rheumatoid arthritis)[2].
Within this chemical space, 4-(pyrimidin-5-yl)-1H-indole-7-carboxamide analogs represent a highly optimized class of primary carboxamides pioneered by AbbVie (e.g., patent WO2014210255A1)[3]. The pyrimidin-5-yl group at the C4 position of the indole core provides crucial hydrogen-bonding interactions within the BTK binding pocket, while the C7-primary carboxamide acts as a critical anchor, mimicking the hydrogen-bonding network typically engaged by the adenine ring of ATP[3].
This application note details the robust, scalable synthesis of these analogs, focusing on the causality behind reagent selection, in-process controls (IPC), and process optimization.
Retrosynthetic Strategy & Workflow
The construction of 4-pyrimidin-5-yl-1H-indole-7-carboxamides relies on two critical late-stage transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the pyrimidine ring, and an amidation to construct the primary carboxamide.
From a process chemistry perspective, two distinct routes are possible:
Amidation First: Converting 4-bromo-1H-indole-7-carboxylic acid to the primary amide, followed by Suzuki coupling[4].
Suzuki First: Performing the cross-coupling on the free carboxylic acid, followed by late-stage amidation[5].
Expert Insight: While both routes are viable, performing the Suzuki-Miyaura cross-coupling on the carboxylic acid intermediate (Route 2) often yields superior scalability. The free carboxylic acid enhances solubility in the basic, biphasic aqueous-organic solvent systems required for efficient palladium catalysis. Furthermore, it avoids the potential coordination of the primary amide to the palladium center, which can poison the catalyst and necessitate higher, uneconomical palladium loadings[5].
Caption: Preferred synthetic workflow for 4-(pyrimidin-5-yl)-1H-indole-7-carboxamide analogs.
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific thermodynamic parameters and analytical triggers to ensure reproducibility.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-(pyrimidin-5-yl)-1H-indole-7-carboxylic acid.
Reaction Setup: To a thoroughly dried, argon-flushed reaction vessel, charge 4-bromo-1H-indole-7-carboxylic acid (1.0 equiv, typically synthesized via Leimgruber-Batcho indole synthesis[5]) and pyrimidin-5-ylboronic acid (1.2 equiv).
Catalyst & Base: Add
(0.05 equiv) and anhydrous (3.0 equiv).
Causality:
is selected because its large bite angle facilitates the reductive elimination step, preventing protodeboronation of the electron-deficient pyrimidine boronic acid. provides optimal basicity without causing degradation of the indole core.
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 10 mL/g of limiting reagent).
Heating & IPC: Heat the biphasic mixture to 90 °C under vigorous stirring. Monitor via LC-MS.
Self-Validation Trigger: The reaction is deemed complete when the starting material peak at m/z 238/240[M-H]⁻ is <1% relative to the product peak at m/z 238[M-H]⁻[6]. This typically occurs within 8–12 hours.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and wash with Ethyl Acetate to remove non-polar impurities.
Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~4. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the intermediate carboxylic acid.
Protocol B: Late-Stage Amidation
Objective: Synthesis of 4-(pyrimidin-5-yl)-1H-indole-7-carboxamide.
Activation: Dissolve 4-(pyrimidin-5-yl)-1H-indole-7-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/g). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 30 minutes.
Causality: HATU is a highly efficient uronium-based coupling reagent that rapidly forms the active O7-azabenzotriazole ester. This is critical because the indole-7-carboxylic acid is sterically hindered and electronically deactivated, making standard EDC/HOBt coupling sluggish[5].
Amine Introduction: Add solid Ammonium Chloride (
, 5.0 equiv) in one portion.
Causality: Using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
alongside excess DIPEA generates ammonia in situ in a strictly anhydrous environment. Using aqueous ammonia (ammonium hydroxide) risks competitive hydrolysis of the highly reactive HATU-activated ester back to the starting material.
Completion & IPC: Stir at room temperature for 4 hours.
Self-Validation Trigger: LC-MS should indicate complete consumption of the activated ester intermediate and the appearance of the product mass (m/z 239[M+H]⁺)[7].
Purification: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over , concentrate, and purify via flash chromatography (DCM/MeOH gradient) or crystallization.
Quantitative Data & Optimization Summaries
Process optimization is critical for scaling these analogs. Table 1 summarizes the catalyst screening data that led to the selection of the
system, while Table 2 highlights the structure-activity relationship (SAR) data validating the biological efficacy of the synthesized analogs.
The synthesized 4-pyrimidin-5-yl-1H-indole-7-carboxamide analogs exert their therapeutic effect by competitively binding to the ATP-binding pocket of BTK. By inhibiting BTK, these compounds halt the downstream phosphorylation of Phospholipase C gamma 2 (PLCγ2), thereby preventing calcium mobilization and the subsequent activation of transcription factors like NF-κB, which are responsible for B-cell proliferation and survival[1].
Caption: Mechanism of action: BTK inhibition within the B-cell receptor (BCR) signaling pathway.
Conclusion & Best Practices
The preparation of 4-pyrimidin-5-yl-1H-indole-7-carboxamide analogs requires precise control over cross-coupling and amidation conditions.
Palladium Scavenging: For drug development professionals scaling this route for in vivo studies, palladium residues must be strictly controlled (<10 ppm). It is highly recommended to treat the final organic extracts with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) prior to final crystallization.
Storage: Primary carboxamides of this class are generally stable but should be stored desiccated at 4 °C to prevent long-term ambient hydrolysis or oxidative degradation of the indole core.
References
Title: Primary carboxamides as btk inhibitors (WO2014210255A1)
Title: Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Source: Google Patents (Spanish translation of AbbVie patent)
troubleshooting low yields in 4-pyrimidin-5-yl-1H-indole synthesis
Troubleshooting Low Yields in 4-Pyrimidin-5-yl-1H-indole Synthesis Welcome to the Advanced Applications Troubleshooting Guide. Synthesizing 4-pyrimidin-5-yl-1H-indole via Suzuki-Miyaura cross-coupling unites two notoriou...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Low Yields in 4-Pyrimidin-5-yl-1H-indole Synthesis
Welcome to the Advanced Applications Troubleshooting Guide. Synthesizing 4-pyrimidin-5-yl-1H-indole via Suzuki-Miyaura cross-coupling unites two notoriously difficult heteroaromatic partners. The electron-deficient pyrimidine is highly prone to deboronation, while the unprotected indole N-H and basic pyrimidine nitrogens act as potent catalyst poisons.
As an application scientist, you cannot simply force this reaction with higher temperatures or excess catalyst. You must engineer a catalytic environment that outpaces degradation pathways. This guide breaks down the causality behind these failures and provides a self-validating framework to rescue your yields.
Part 1: Diagnostic Workflow
Before altering your protocol, identify the specific failure mode of your reaction. The following diagnostic logic isolates the root cause based on observable reaction metrics.
Diagnostic logic for isolating cross-coupling failure modes.
Part 2: Frequently Asked Questions (FAQs)
Q1: My starting materials are consumed, but LC-MS shows massive amounts of unsubstituted pyrimidine. Why is my boronic acid disappearing?A: You are observing protodeboronation . Pyrimidine-5-boronic acids rapidly undergo hydrolytic C-B bond cleavage under the aqueous basic conditions required for standard Suzuki couplings[1]. The electron-deficient pyrimidine ring stabilizes the zwitterionic intermediate formed during hydroxide attack, accelerating fragmentation.
The Fix: Invert the coupling polarity. Use 5-bromopyrimidine as the electrophile and 1H-indole-4-boronic acid pinacol ester as the nucleophile. If you must use the pyrimidine boronate, switch to a MIDA boronate, which slowly releases the active boronic acid into the catalytic cycle, preventing bulk degradation[2].
Q2: The reaction solution stays yellow/orange, but conversion stalls at 20%. Adding more base doesn't help. What is happening?A: Your catalyst is trapped in an inactive resting state (ligand poisoning). The basic nitrogen atoms on the pyrimidine ring and the free N-H of the indole can displace your phosphine ligands, coordinating directly to the Palladium(II) center and preventing transmetalation.
The Fix: Abandon standard ligands like PPh3. You must use sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or RuPhos)[3]. The sheer bulk of XPhos prevents the heterocycles from forming stable, multi-ligated Pd-complexes, forcing the catalytic cycle forward.
Q3: Do I need to protect the indole N-H (e.g., with a Boc or Ts group) to get good yields?A: Historically, yes; however, modern catalyst design has rendered this step-inefficient practice largely obsolete. Unprotected 4-bromoindole can be coupled directly if the base is carefully selected[4]. Strong bases (like KOtBu) will deprotonate the indole, leading to competing N-arylation (Buchwald-Hartwig amination) or catalyst poisoning. By using a milder base like aqueous K3PO4 with a Pd G2/G3 precatalyst, the cross-coupling rate vastly outcompetes N-H interference.
Q4: I see a black mirror-like precipitate forming on the flask walls within 15 minutes. Is my catalyst dead?A: Yes. The formation of "Palladium black" indicates that the active Pd(0) species has agglomerated out of solution[5]. This typically occurs when the oxidative addition step is too slow, leaving naked Pd(0) exposed.
The Fix: Ensure your 4-bromoindole is highly pure (free of trace iodides or heavy metals). Switch to a pre-formed palladacycle (like XPhos Pd G2) which generates the active mono-ligated Pd(0) species at a controlled rate.
Part 3: Mechanistic Pitfalls Visualization
Understanding exactly where the reaction fails in the catalytic cycle is critical for rational optimization.
System Preparation (Degassing): Charge a dry Schlenk flask with 4-bromo-1H-indole and pyrimidine-5-boronic acid pinacol ester. Add 1,4-Dioxane. Sparge the solution with ultra-pure Argon for 15 minutes.
Causality: Oxygen promotes the oxidative homocoupling of the boronic ester, consuming your nucleophile before cross-coupling can occur.
Catalyst Activation: Add the XPhos Pd G2 precatalyst to the reaction mixture under a positive flow of Argon.
Validation Checkpoint 1: The solution should turn a clear, pale yellow/orange. If it immediately turns black, your solvent contains oxygen or your flask was wet.
Base Addition: Add the sparged 0.5 M aqueous K3PO4 solution via syringe.
Causality: K3PO4 is basic enough to form the highly reactive boronate complex required for transmetalation, but mild enough to avoid deprotonating the indole N-H (pKa ~16), preventing off-target Buchwald-Hartwig amination.
Thermal Cycling: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 RPM) for 4 hours.
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The 4-bromoindole spot should disappear completely. The solution should remain homogeneous and orange/brown.
Quench and Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated NH4Cl (15 mL) to neutralize the base and quench any remaining active Pd species. Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 20% to 80% EtOAc in Hexanes).
References
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.National Institutes of Health (PMC).
Suzuki Coupling with Ligandless Palladium and Potassium Fluoride.ResearchGate.
Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids.ChemRxiv.
5-(3-Nitrophenyl)pyrimidine Synthesis and Protodeboronation Strategies.BenchChem.
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.American Chemical Society (ACS).
purification methods for 4-pyrimidin-5-yl-1H-indole reaction mixtures
Executive Summary & Chemical Profile Welcome to the technical support hub. This guide addresses the isolation and purification of 4-pyrimidin-5-yl-1H-indole , a scaffold increasingly common in kinase inhibitor discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Welcome to the technical support hub. This guide addresses the isolation and purification of 4-pyrimidin-5-yl-1H-indole , a scaffold increasingly common in kinase inhibitor discovery.[1][2]
The Challenge:
This molecule presents a "perfect storm" for purification difficulties:
Amphoteric Nature: It possesses a weakly acidic indole N-H (
) and a basic pyrimidine ring (), leading to streaking on silica gel.[1]
Palladium Chelation: The pyrimidine nitrogens act as ligands, binding residual Palladium (Pd) from Suzuki couplings tightly, often carrying it through standard filtration.[2]
Indole Instability: The electron-rich indole ring is susceptible to oxidative dimerization or acid-catalyzed decomposition during prolonged workups.[1]
This guide moves beyond standard "wash and column" advice, offering troubleshooting for specific failure modes encountered in high-throughput and scale-up environments.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, identify your primary bottleneck using the logic flow below.
Figure 1: Purification decision matrix for indole-pyrimidine couplings.[1][2] Blue nodes represent decision points; Green nodes represent optimal paths.
Troubleshooting & FAQs
Category A: Isolation & Workup (The "Crude" Stage)[1]
Q: My reaction finished (Suzuki coupling), but I have a dark, sticky tar that won't filter. How do I handle this?A: This is typical of "oiling out" caused by high concentrations of inorganic salts and Pd-black.[1]
The Fix: Do not filter immediately. Dilute the mixture with Ethyl Acetate (EtOAc) and add a small amount of Brine . Stir vigorously for 15 minutes. This "salting out" effect helps coagulate the organic phase and breaks the emulsion.
Why: The pyrimidine ring increases water solubility. Standard water washes often lead to product loss in the aqueous phase. Using brine ensures the product stays in the organic layer.
Q: I suspect my product is trapped in the aqueous layer during extraction. The pH is neutral.A: At neutral pH, the pyrimidine moiety can partially protonate depending on the buffer used.
The Fix: Adjust the aqueous layer pH to 8–9 using saturated
. Do not use strong bases like NaOH, as the indole N-H can deprotonate (), creating an indolate anion that is water-soluble.[1][2]
Protocol: Extract 3x with EtOAc or 10% MeOH in DCM. The MeOH helps solubilize the polar heterocycle.
Category B: Chromatographic Separation[1][3]
Q: The product streaks badly on silica gel, making separation from impurities impossible.A: Streaking is caused by the interaction between the basic pyrimidine nitrogen and the acidic silanols on the silica surface.
The Fix: You must "deactivate" the silica.
Pre-wash: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%
Alternative: Use Alumina (Neutral) stationary phase instead of silica.[1] Alumina is less acidic and reduces streaking for N-heterocycles.[1][2]
Q: My product co-elutes with the de-halogenated indole byproduct.A: This is a common Suzuki side reaction (e.g., 4-bromoindole becoming indole).[1][2] They have very similar polarities.
The Fix: Switch selectivity triggers.
Option 1 (Normal Phase): Change solvent from EtOAc/Hexane to Toluene/Acetone .[1] The pi-pi interactions with Toluene often differentiate the indole vs. pyrimidine-indole systems better.[1]
Option 2 (Reverse Phase): This is the superior method.[1] Use a C18 column with a Water (0.1% Formic Acid) / Acetonitrile gradient.[1] The mass difference and hydrophobicity shift usually provide baseline separation.
Q: My product is grey/brown even after a column. How do I remove the residual Palladium?A: Nitrogen-rich heterocycles like pyrimidines are excellent ligands for Pd, often retaining >500 ppm Pd even after chromatography.
The Fix: Chemical scavenging is required. Simple filtration is insufficient.
Recommended Scavengers:
SiliaMetS® Thiol (Si-Thiol): Best for Pd(II) species.[1][2]
Activated Carbon (Darco KB): Best for Pd(0) colloids.[1][2]
Protocol: Dissolve crude (1 g) in THF/MeOH (10 mL). Add Scavenger (50 wt% relative to crude).[1] Heat to 50°C for 1 hour. Filter through a 0.45 µm PTFE pad.
Data Tables: Optimization Parameters
Table 1: Chromatographic Solvent Systems
Efficiency ratings based on separation of 4-pyrimidin-5-yl-1H-indole from starting material (4-bromoindole).
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
optimizing Suzuki reaction conditions for steric hindered indoles
Advanced Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Indoles Welcome to the Technical Support and Troubleshooting Center for the Suzuki-Miyaura cross-coupling of sterically hindered ind...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Indoles
Welcome to the Technical Support and Troubleshooting Center for the Suzuki-Miyaura cross-coupling of sterically hindered indoles. Indole scaffolds—particularly those substituted at the C2, C3, C4, or C7 positions—present unique synthetic challenges. The steric bulk adjacent to the reactive site, combined with the electron-rich nature of the pyrrole ring and the susceptibility of indole boronic acids to protodeboronation, requires precise optimization of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination)[1].
This guide is designed for researchers and drug development professionals to diagnose reaction failures, understand the mechanistic causality behind them, and implement self-validating experimental protocols.
Logical Troubleshooting Workflow
To systematically resolve coupling failures, follow the decision tree below. This workflow isolates the three most common points of failure: boronic acid degradation, catalyst deactivation, and stalled transmetalation.
Fig 1. Decision tree for troubleshooting sterically hindered indole Suzuki couplings.
Part 1: Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my 2-substituted indole boronic acid undergo rapid protodeboronation before coupling can occur?A: Protodeboronation in heteroaromatic systems is driven by base-mediated hydrolysis. When a boronic acid is subjected to aqueous basic conditions (especially at pH > 10), it forms a boronate complex. For electron-rich, sterically hindered indoles, the steric clash accelerates the fragmentation of the zwitterionic intermediate, cleaving the C-B bond to relieve steric strain[2].
The Fix: Shift the kinetic balance in favor of transmetalation over hydrolysis. Lower the reaction temperature to 50–60 °C, use a milder base like anhydrous K₃PO₄ or CsF, and employ a highly active precatalyst (e.g., XPhos Pd G3) to accelerate the coupling cycle[1][3]. Alternatively, convert the boronic acid to a more stable pinacol ester (MIDA boronate) or trifluoroborate salt[2].
Q2: Which palladium/ligand system is optimal for coupling unreactive 7-haloindoles?A: The C7 position of indole is highly sterically congested due to its proximity to the N1-substituent. Standard ligands like PPh₃ or dppf often fail because they cannot facilitate the reductive elimination step when two bulky groups are forced together on the palladium center.
The Fix: Buchwald dialkylbiaryl phosphine ligands are mandatory here[4][5]. XPhos or SPhos paired with Pd₂(dba)₃ (or used as Generation 3/4 precatalysts) are ideal. The bulky, electron-rich nature of these ligands promotes rapid oxidative addition into the C-Br/C-Cl bond, while the steric bulk of the ligand itself forces the two coupling partners on the Pd center close together, drastically accelerating reductive elimination[6][7].
Q3: How does the choice of N-protecting group influence the reaction?A: The N-protecting group dictates both the electronics and the sterics of the indole. Electron-withdrawing groups (EWGs) like Ts or Boc deactivate the indole ring, making oxidative addition slower if the indole is the halide partner. Conversely, bulky groups (like TIPS or Trityl) create massive steric shielding, particularly at the C2 and C7 positions.
The Fix: If coupling at C2 or C7, use a minimal protecting group (e.g., Methyl or MOM) or perform the coupling on the unprotected free (N-H) indole. Modern Buchwald precatalysts tolerate unprotected nitrogen-rich heterocycles exceptionally well, avoiding the need for protection/deprotection sequences altogether[1].
Part 2: Quantitative Data & Parameter Selection
To standardize your optimization process, consult the following matrix. This table summarizes the optimal conditions based on the specific steric and electronic nature of the indole substrate.
Indole Partner
Halide/Boron Status
Recommended Catalyst/Ligand
Optimal Base
Solvent System
Temp (°C)
Expected Yield Range
C2-Substituted
Indole-2-Boronic Acid
XPhos Pd G3 (2 mol%)
K₃PO₄ (aq, 2.0 eq)
Dioxane / H₂O (4:1)
50 - 60
75 - 90%
C3-Substituted
3-Haloindole (EWG protected)
Pd(OAc)₂ / SPhos (5 mol%)
K₂CO₃ (2.5 eq)
Toluene / H₂O (3:1)
80 - 90
80 - 95%
C7-Substituted
7-Haloindole (Unprotected)
RuPhos Pd G4 (3 mol%)
Ba(OH)₂ (2.0 eq)
THF / H₂O (5:1)
70 - 85
65 - 85%
C4-Substituted
Indole-4-Pinacol Boronate
Pd(dppf)Cl₂ (5 mol%)
Na₂CO₃ (aq, 3.0 eq)
DMF / H₂O (4:1)
90 - 100
70 - 88%
Part 3: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating. By monitoring specific color changes and TLC profiles, you can confirm the success of each mechanistic step in real-time.
Use this protocol when your indole boronic acid degrades under standard high-temperature conditions.
Preparation of the Catalytic Species: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and the sterically hindered indole boronic acid (1.1 mmol).
Validation Check: The slight excess (1.1 eq) ensures complete consumption of the halide without providing excessive boronic acid that could lead to homocoupling side-products.
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL). Stir at room temperature for 5 minutes. The solution should become homogeneous and pale yellow, indicating the activation of the precatalyst.
Base Addition: Add a degassed aqueous solution of K₃PO₄ (0.5 M, 4.0 mL, 2.0 mmol).
Heating and Monitoring: Seal the vial and heat to 60 °C. Monitor the reaction via TLC or LC-MS after 2 hours.
Validation Check: At 60 °C, protodeboronation is kinetically suppressed. If the reaction remains yellow/orange, the catalyst is active. If it turns pitch black within 30 minutes, the catalyst has crashed out (Pd black), indicating oxygen ingress or solvent poisoning.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: High-Temperature Coupling of Unreactive C7-Haloindoles
Use this protocol when transmetalation or reductive elimination is stalled due to extreme steric bulk.
Reagent Loading: Charge a reaction flask with the 7-haloindole (1.0 mmol), the aryl boronic acid/ester (1.5 mmol), and Ba(OH)₂·8H₂O (2.0 mmol).
Mechanistic Note: Barium hydroxide is a highly active, strong base that drastically accelerates the transmetalation step for sterically hindered substrates.
Solvent and Heating: Add a degassed mixture of Toluene/H₂O (4:1, 5 mL). Heat the mixture to 100 °C under vigorous stirring (800 rpm) for 12–16 hours.
Validation Check: Vigorous stirring is critical in biphasic systems to ensure the boronate transfers efficiently to the organic phase where the Pd complex resides.
Workup: Filter the hot mixture through a short pad of Celite to remove Ba salts and Pd particulates. Wash the pad with hot EtOAc. Concentrate the filtrate and purify.
Part 4: Troubleshooting Matrix
Observed Issue
Mechanistic Cause
Actionable Solution
High levels of Indole Homocoupling
Oxygen in the system promotes Pd-catalyzed oxidative homocoupling of the boronic acid.
Strictly degas solvents via freeze-pump-thaw (3 cycles). Ensure the nitrogen/argon line is free of moisture and O₂.
Immediate Pd Black Formation
Precatalyst degradation prior to oxidative addition; often caused by poor ligand-to-Pd ratio or inactive aryl halide.
Switch to a pre-formed Pd Generation 3 or 4 complex (e.g., XPhos Pd G3) to ensure a 1:1 Ligand:Pd ratio and rapid entry into the catalytic cycle[5].
Reaction Stalls at 50% Conversion
Product inhibition or base depletion. The hindered product may coordinate to the Pd center, or the base is consumed by acidic byproducts.
Increase the base equivalents from 2.0 to 3.0. Alternatively, spike the reaction with an additional 1 mol% catalyst after 4 hours.
Switch to anhydrous conditions using CsF or K₃PO₄ in dry DMF or Dioxane at 80 °C.
References
Lee, D.-H., & Jin, M.-J. "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides." Organic Letters, ACS Publications. URL:[Link]
Düfert, A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, SciSpace / NIH. URL:[Link]
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, ResearchGate. URL:[Link]
ResearchGate Contributors. "Structural effects of arsine ligands on C–H difunctionalization of thiophene (and hindered indoles)." ResearchGate. URL: [Link]
Che, Allen. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis." Medium. URL:[Link]
stability of 4-pyrimidin-5-yl-1H-indole under acidic conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-pyrimidin-5-yl-1H-indole .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-pyrimidin-5-yl-1H-indole .
Indole-containing heterocycles are ubiquitous in drug discovery, but they present notorious stability issues under acidic conditions. When fused or linked with a pyrimidine ring, the molecule exhibits complex, pH-dependent behavior due to the competing electronic properties of the two ring systems. This guide provides mechanistic insights, validated troubleshooting protocols, and empirical data to ensure the integrity of your compound during synthesis, purification, and analysis.
Core Mechanistic Insight: The "Dual-Ring" Acid Dilemma
To troubleshoot instability, we must first understand the causality of degradation. 4-pyrimidin-5-yl-1H-indole contains two distinct protonation sites with vastly different pKa values and consequences:
The Pyrimidine Ring (Kinetic Sink): The nitrogen atoms on the pyrimidine ring are weakly basic (pKa ~ 1.23) [1]. Under mildly acidic conditions (pH 2–4), the pyrimidine ring protonates to form a pyrimidinium ion. This increases aqueous solubility and exerts a strong electron-withdrawing effect on the attached indole ring, which slightly deactivates the indole toward electrophilic attack.
The Indole Ring (Degradation Trigger): Indoles are inherently acid-sensitive. Exposure to strong acids (e.g., Trifluoroacetic acid [TFA], HCl) forces protonation at the carbon-3 (C3) position of the indole ring. This generates a highly reactive, non-aromatic indolenine intermediate .
The Dimerization Cascade: The electrophilic indolenine is rapidly attacked by the electron-rich C3 or C2 position of an unprotonated neighboring indole molecule. This triggers a cascade resulting in dimers (e.g., 2,3-dihydro-1H,1'H-2,3'-biindole derivatives), trimers, and complex polymers [2, 3].
Caption: Acid-catalyzed degradation pathway of 4-pyrimidin-5-yl-1H-indole leading to dimerization.
Quantitative Data: Stability Matrix
The table below summarizes the stability profile of 4-pyrimidin-5-yl-1H-indole across various laboratory conditions. Use this to guide your choice of reagents and buffers.
Acidic Condition
Approx. pH
Pyrimidine State
Indole C3 State
Observed Stability
Recommendation
1M HCl (aq)
< 1.0
Fully Protonated
Protonated
Very Low (Minutes)
Avoid completely. Rapid polymerization occurs.
0.1% TFA (aq)
~ 2.0
Fully Protonated
Partially Protonated
Low (Hours)
Avoid for fraction collection or prolonged storage [2].
Workflow A: Preventing Degradation During LC-MS Analysis
The Issue: Users frequently observe broad peaks, poor recovery, or mass spectra showing [2M - H]+ (dimerization) when analyzing this compound using standard 0.1% TFA mobile phases.
The Causality: TFA is a strong enough acid to trigger C3 protonation during the concentration phase in the MS source, artificially inducing dimerization.
The Solution: Switch to a milder, volatile buffer system.
System Flush: Flush the LC system with 50:50 Water:Methanol (no additives) for 30 minutes to remove residual TFA.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.
Mobile Phase B: 100% Acetonitrile.
Self-Validation Check (System Suitability): Inject a known stable standard (e.g., caffeine) to verify that ionization efficiency has not dropped due to the absence of TFA.
Sample Analysis: Inject the 4-pyrimidin-5-yl-1H-indole sample.
Validation Criteria: A successful run will show a sharp, symmetrical peak at the expected retention time with a clean [M+H]+ mass of 196.2 m/z. The absence of a 391.4 m/z peak (dimer) validates the protective effect of the buffer.
Workflow B: Rescuing Yields in Silica Gel Chromatography
The Issue: Severe streaking on Thin Layer Chromatography (TLC) and massive yield loss (recovery < 40%) during normal-phase flash chromatography.
The Causality: Bare silica gel is inherently acidic (pH ~ 4.5-5.5). The pyrimidine nitrogen binds strongly to the acidic silanol groups, while the indole ring slowly degrades on the column.
The Solution: Deactivate the silica gel using a tertiary amine.
Step-by-Step Protocol (TEA Deactivation):
TLC Pre-Check (Self-Validation Step 1): Spot your crude mixture on two TLC plates. Run Plate 1 in your standard solvent (e.g., Hexanes/EtOAc). Run Plate 2 in the same solvent containing 1% Triethylamine (TEA). If Plate 2 shows a tight, non-streaking spot while Plate 1 streaks, proceed to column deactivation.
Solvent Preparation: Prepare your desired mobile phase and add exactly 1% (v/v) TEA.
Column Equilibration: Flush the dry silica column with 3 column volumes (CV) of the TEA-spiked solvent. Mechanistic note: The TEA competitively binds and neutralizes the acidic silanol sites.
Loading: Dissolve the sample in a minimum amount of the TEA-spiked solvent and load it onto the column.
Elution & Post-Check (Self-Validation Step 2): Elute normally. Evaporate the collected fractions immediately. Re-dissolve a fraction in CDCl3 and run a quick 1H-NMR; the presence of a sharp singlet at ~8.0 ppm (indole C2-H) confirms the indole ring is intact and un-dimerized.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned deep pink/brown after an acidic workup. Is my compound destroyed?A: Likely, yes. Indoles that undergo acid-catalyzed dimerization and subsequent oxidation form highly conjugated oligomers. These extended pi-systems act as strong chromophores, absorbing visible light and appearing pink, orange, or brown. If you see this color change, discard the batch and switch to a neutral or mildly basic workup (e.g., saturated NaHCO3).
Q: I need to perform a Boc-deprotection on an amine elsewhere on the molecule. How can I do this without destroying the indole?A: Standard Boc-deprotection uses 50% TFA in DCM, which will rapidly dimerize your indole [2]. You have two options:
Scavenger Cocktail: Use a cleavage cocktail containing nucleophilic scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane [TIPS], 2.5% Ethanedithiol). The scavengers intercept reactive carbocations and can competitively inhibit the indole dimerization pathway.
Microflow Synthesis: Recent advancements show that limiting the reaction time of indoles in acidic environments to milliseconds using microfluidic flow reactors can achieve high yields while entirely bypassing the slower dimerization kinetics [4].
Q: Can I store 4-pyrimidin-5-yl-1H-indole in DMSO for HTS assays?A: Yes, but ensure your DMSO is anhydrous and strictly acid-free. DMSO can degrade over time to produce trace amounts of methanesulfonic acid. We recommend storing the compound as a dry powder at -20°C and making fresh DMSO stocks immediately prior to use.
References
Pyrimidine
Source: Wikipedia, The Free Encyclopedia.
URL:[Link]
Oligomerization of indole derivatives with incorporation of thiols
Source: Molecules (National Institutes of Health / PubMed Central).
URL:[Link]
Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5
Source: ACS Omega (American Chemical Society).
URL:[Link]
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates
Source: EurekAlert! (Communications Chemistry / Nagoya University).
URL:[Link]
Troubleshooting
Technical Support Center: Palladium Removal from 4-Pyrimidin-5-yl-1H-indole
Case ID: PD-REM-N-HET-001 Status: Active Guide Department: Process Chemistry & Purification Support Executive Summary Removing palladium (Pd) from 4-pyrimidin-5-yl-1H-indole presents a specific challenge: competitive coo...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PD-REM-N-HET-001
Status: Active Guide
Department: Process Chemistry & Purification Support
Executive Summary
Removing palladium (Pd) from 4-pyrimidin-5-yl-1H-indole presents a specific challenge: competitive coordination . The pyrimidine ring contains two nitrogen atoms with lone pairs that act as effective ligands for Palladium(II), often binding the metal more tightly than standard silica or carbon adsorbents.
This guide provides a tiered troubleshooting approach, moving from bulk removal to high-sensitivity scavenging, specifically tailored for nitrogen-rich heterocycles.
Module 1: Diagnosis & Initial Assessment
Q: How do I know if the discoloration in my product is Palladium?A: Pure 4-pyrimidin-5-yl-1H-indole should typically be an off-white to pale yellow solid.
Grey/Black: Indicates colloidal Pd(0) (metallic).
Red/Brown/Orange: Indicates soluble Pd(II) coordinated to your product (the N-heterocycle complex).
Verification: Do not rely on color. Perform ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) for quantitative analysis.
Q: My crude material has >5,000 ppm Pd. Should I use a scavenger immediately?A:No. Scavengers are expensive and have capacity limits (typically 0.5 – 1.0 mmol/g).
Step 1: Perform a bulk reduction first. Dissolve the crude in THF/MeOH and filter through a pad of Celite or activated carbon (Darco G-60) . This removes the "easy" colloidal Pd.
Step 2: Use scavengers for the remaining coordinated Pd (<1,000 ppm).
Module 2: The Scavenger Protocol (Gold Standard)
For nitrogen heterocycles like pyrimidine-indoles, standard thiol scavengers often fail because the substrate competes for the metal.
Why? The thiourea functional group is a "soft" ligand with high affinity for Pd(II) and is less likely to bind the indole/pyrimidine product non-specifically compared to acidic scavengers.
Protocol: The "Solvent Swap" Method
Critical Alert: Do not perform scavenging in DMF, DMSO, or NMP. These solvents coordinate to Pd and inhibit scavenger performance.
Step-by-Step Workflow:
Solvent Swap: If your reaction was in DMF/DMSO, perform an aqueous workup or evaporation to switch the solvent to THF , Ethyl Acetate , or Methanol .
Loading: Add SiliaMetS® Thiourea (or SiliaMetS® DMT ) at 4-10 equivalents relative to the residual Pd content (not the product).
Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Add 4-10 mol% of scavenger relative to the product mass.
Temperature: Heat the mixture to 50–60°C . Room temperature scavenging is often too slow for N-heterocycles.
Time: Stir for 4–12 hours .
Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.
Wash: Wash the filter cake with THF to recover any adsorbed product.
Visualizing the Scavenger Selection Logic
Caption: Decision matrix for selecting the appropriate purification route based on solvent and Pd species.
Module 3: Alternative Workflows (Crystallization & Wash)[1]
If silica scavengers are unavailable or too costly for scale-up, use these chemical methods.
Method A: The NAC Wash (Liquid-Liquid Extraction)
N-Acetylcysteine (NAC) is a powerful water-soluble ligand that strips Pd from the organic layer.
Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate ).
Note: 4-pyrimidin-5-yl-1H-indole has limited solubility; ensure it is fully dissolved.
Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7-8 with NaOH (this deprotonates the carboxylic acid, keeping NAC in the water phase).
Wash the organic layer with the NAC solution (3x).[1]
The aqueous layer should turn dark/red as it pulls the Pd out.
Wash with brine and dry.
Method B: "Spiked" Crystallization
Standard crystallization often traps Pd inside the crystal lattice. "Spiking" the mother liquor prevents this.
Dissolve product in the crystallization solvent (e.g., Ethanol/Water).
Add 1–5 wt% of a soluble scavenger (e.g., N-Acetylcysteine or Trimercaptotriazine (TMT) ).
Heat to reflux to ensure ligand exchange (Pd moves from Pyrimidine -> NAC).
Cool slowly to crystallize. The Pd-NAC complex remains in the mother liquor.
Filter and wash crystals thoroughly with cold solvent.
Module 4: Comparative Data & Expectations
Table 1: Scavenger Performance for N-Heterocycles
Method
Selectivity
Yield Loss
Pd Removal Efficiency
Best For...
Si-Thiourea
High
< 2%
> 95%
Complexed Pd(II) in N-heterocycles
Si-Thiol
Moderate
< 5%
80-90%
General purpose, simple aromatics
Activated Carbon
Low
10-20%
Variable (50-90%)
Bulk removal of colloidal Pd
NAC Wash
High
< 5%
> 98%
Large scale, cost-sensitive batches
Module 5: Troubleshooting FAQs
Q: I used Si-Thiol and my Pd levels barely dropped. Why?A: Your product (pyrimidine-indole) is a better ligand than the thiol. The Pd is "sticking" to your product. Switch to Si-Thiourea or Si-DMT , which have higher binding constants for Pd, or increase the temperature to 60°C to overcome the activation energy of ligand exchange.
Q: Can I use these scavengers in the presence of strong acids?A: Generally, no. Strong acids can protonate the scavenger sites or the pyrimidine ring, altering the coordination chemistry. Neutralize the solution (pH 6-8) before scavenging.
Q: My product precipitates when I add the scavenger.A: The scavenger acts as a nucleation site. Add more solvent (dilute to 10-20 volumes) or switch to a better solvent (e.g., THF/MeOH mixture) before adding the silica.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. (Industry Standard Application Note). Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[2][3] Link
Onyx Scientific. Palladium Scavenging: From 1% to within ICH limits. (Case Study on N-Acetylcysteine). Link
Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[3] Organic Process Research & Development.[2][3] Link
Technical Support Center: Mitigating Protodeborylation in Indole Suzuki-Miyaura Couplings
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the rapid degradation of i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the rapid degradation of indole boronic acids during Suzuki-Miyaura (SM) cross-coupling.
Indole boronic acids—particularly 2-indole and 3-indole derivatives—are notoriously unstable under standard basic aqueous coupling conditions. This guide provides a deep dive into the mechanistic causality of this failure mode and offers field-proven, self-validating protocols to rescue your yields.
The Causality of Protodeborylation
To solve protodeborylation, we must first understand its kinetic and thermodynamic drivers. The degradation of heteroaryl boronic acids is not a spontaneous thermal decomposition; it is a base-catalyzed, pre-hydrolytic cleavage [1].
When an indole boronic acid is exposed to an aqueous base, the hydroxide (or other Lewis basic anions) coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate "ate" complex. This coordination significantly increases the electron density at the ipso-carbon. Because the indole ring is inherently electron-rich, the ipso-carbon becomes highly susceptible to electrophilic attack by protons (from water or protic solvents), leading to the irreversible cleavage of the C–B bond to yield the deborylated indole (Indole-H) and boric acid[2].
Fig 1. Kinetic competition between productive transmetalation and protodeborylation.
Diagnostic & Mitigation Workflow
If you observe a rapid loss of your starting indole boronic acid with little to no cross-coupled product, follow this diagnostic decision tree to isolate the variable causing the failure.
Fig 2. Diagnostic workflow for mitigating protodeborylation in indole cross-coupling.
Troubleshooting FAQs
Q1: I am using an Indole-2-boronic acid and it decomposes before the catalyst even activates. How do I fix this?A: Free 2-heteroaryl boronic acids possess half-lives on the order of minutes (or less) under standard aqueous basic conditions. You must switch to a "masked" boron species. We highly recommend converting your substrate to an N-methyliminodiacetic acid (MIDA) boronate [3] or a pinacol ester (Bpin) via Ir-catalyzed C–H borylation[4]. MIDA boronates are indefinitely stable on the benchtop and release the active boronic acid slowly under specific biphasic conditions, ensuring the concentration of the fragile free boronic acid never exceeds the rate at which the palladium catalyst can consume it.
Q2: I switched to an Indole-Bpin ester, but I am still seeing deborylation. Why?A: Esterification does not universally guarantee stability against protodeborylation[2]. Bpin esters must undergo pre-hydrolysis to the free boronic acid before transmetalation can occur. If your solvent system contains too much water or your base is too strong (e.g., NaOH, KOH), the Bpin ester hydrolyzes rapidly, flooding the system with the unstable boronic acid. Switch to rigorously anhydrous conditions using a finely milled weak base like K₃PO₄ or CsF in dioxane or toluene.
Q3: How can I kinetically outcompete the deborylation pathway?A: You must accelerate the oxidative addition and transmetalation steps so the palladium cycle consumes the boronate faster than water can protonate it. Utilize highly active Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These dialkylbiaryl phosphine ligands facilitate extremely rapid oxidative addition of the aryl halide and promote fast transmetalation, effectively "rescuing" the boronic acid before it can degrade[5].
Q4: Are there completely deborylation-resistant boron groups?A: Yes. Naphthalene-1,8-diaminato (B(dan)) substituted arylboron compounds exhibit remarkable stability toward protodeborylation due to their diminished boron-Lewis acidity. Recent advances have shown that Indole-B(dan) species can be directly cross-coupled using a weak base in conjunction with a Palladium/Copper cooperative catalyst system, entirely bypassing the hydrolytic degradation pathway[6].
Quantitative Comparison of Boron Species
Boron Species
Relative Stability (pH 10-13)
Transmetalation Rate
Recommended Catalyst System
Primary Failure Mode
Indole-2-B(OH)₂
Very Low ( < mins)
Fast
Pd(dppf)Cl₂ / K₂CO₃
Rapid Protodeborylation
Indole-2-Bpin
Moderate ( ~ hours)
Moderate
XPhos Pd G3 / K₃PO₄
Pre-hydrolytic cleavage
Indole-2-MIDA
High (Stable)
Slow (Requires release)
Pd(OAc)₂/SPhos / K₃PO₄ (aq)
Incomplete deprotection
Indole-2-B(dan)
Very High (Inert)
Very Slow
Pd/Cu Co-catalysis / Weak Base
Unreactive without Cu
Self-Validating Experimental Protocol
Method: "Slow-Release" Suzuki-Miyaura Coupling of Indole-2-MIDA Boronate
This protocol utilizes the Burke slow-release strategy[3]. It is designed as a self-validating system: by strictly controlling the water ratio, the MIDA hydrolysis becomes the rate-limiting step. If executed correctly, TLC monitoring will show a steady conversion of the aryl halide directly to the product, with the free boronic acid never appearing in detectable quantities.
Reagents & Materials:
Indole-2-MIDA boronate (1.5 equiv)
Aryl Halide (1.0 equiv)
Pd(OAc)₂ (5 mol%)
SPhos ligand (10 mol%)
K₃PO₄ (anhydrous, finely ground, 7.5 equiv)
1,4-Dioxane / H₂O (5:1 v/v ratio)
Step-by-Step Procedure:
Preparation & Degassing (Critical): In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the Indole-2-MIDA boronate, Aryl Halide, Pd(OAc)₂, SPhos, and K₃PO₄.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
Solvent Addition: Sparge a 5:1 mixture of 1,4-Dioxane and deionized water with Argon for 30 minutes. Add the degassed solvent mixture to the flask via syringe to achieve a 0.1 M concentration with respect to the aryl halide.
Causality Checkpoint: The 5:1 ratio is mathematically optimized. Too much water accelerates MIDA hydrolysis, causing boronic acid pooling and subsequent protodeborylation. Too little water halts the release entirely.
Reaction Execution: Heat the reaction mixture to 60 °C in a pre-heated oil bath with vigorous stirring for 6–12 hours.
Validation & Monitoring: Monitor via TLC or LC-MS. You should observe the gradual disappearance of the MIDA boronate. Self-Validation: If you observe a massive spike in deborylated indole (Indole-H), your solvent was not properly degassed (leading to catalyst death and boronic acid pooling) or the temperature exceeded 60 °C.
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts. Partition the filtrate between Ethyl Acetate and Brine. Extract the aqueous layer twice with Ethyl Acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.
References
Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.2
Burke, M. D. et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. 3
Buchwald, S. L. et al. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. 5
Hartwig, J. F. et al. "A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates." Organic Letters, 2012. 4
Yoshida, H. et al. "A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato-substituted arylboron compounds." JACS Au, 2024.6
Technical Support Center: Scale-Up Challenges for 4-(Pyrimidin-5-yl)-1H-indole
Executive Summary & System Overview The 4-(pyrimidin-5-yl)-1H-indole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K , SYK inhibitors).[1] While laboratory-scale synthesis often relies on...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & System Overview
The 4-(pyrimidin-5-yl)-1H-indole scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K
, SYK inhibitors).[1] While laboratory-scale synthesis often relies on microwave-assisted Suzuki-Miyaura coupling or expensive chromatography, these methods are non-viable at the kilogram scale.[1]
This guide addresses the transition from medicinal chemistry (mg-scale) to process chemistry (100g+ scale). The primary challenges involve regiocontrol at the indole C4 position , palladium remediation , and cost-effective purification (crystallization) .[1]
Q1: My reaction stalls at ~85% conversion despite extending reaction time. Adding more catalyst doesn't help. Why?
Diagnosis: This is likely due to Protodeboronation or Ligand Oxidation , not just catalyst death.[1]
The Mechanism: Indole-4-boronic acids are electron-rich and prone to hydrolytic deborylation (protodeboronation) in aqueous base at high temperatures, converting your expensive starting material into indole (impurity).[1] Once the boronate is consumed, the reaction cannot proceed regardless of catalyst load.
The Fix:
Switch Bases: Move from strong bases (Na₂CO₃, K₃PO₄) to milder, non-aqueous bases like CsF or K₂CO₃ in strictly anhydrous conditions if possible, though Suzuki usually requires water.[1]
Solvent Modification: Reduce the water fraction. A 4:1 Toluene:Ethanol ratio with minimal water (just enough to dissolve the base) often stabilizes the boronate.
Catalyst Upgrade: Switch to a precatalyst system like XPhos Pd G2 . Bulky, electron-rich phosphines facilitate faster oxidative addition and reductive elimination, outcompeting the decomposition pathway.[1]
Q2: I am observing a "dimer" impurity that co-elutes with the product. What is it?
Diagnosis: You are likely seeing Biaryl Homocoupling .
Scenario A (Oxidative): If you see 4,4'-biindole, oxygen entered the system.[1] Pd(II) species can catalyze the oxidative homocoupling of the boronic acid.
Solution: Sparge solvents with Nitrogen/Argon for at least 30 minutes before adding the catalyst.
Scenario B (Reductive): If you see 5,5'-bipyrimidine, this occurs via halide exchange or disproportionation.[1]
Solution: Change the solvent polarity or switch the halide. 5-Chloropyrimidine is less prone to homocoupling than the bromo-analog but reacts slower.
Q3: Column chromatography is too expensive at this scale. How do I crystallize the product?
Diagnosis: The "Crash Out" problem. 4-(Pyrimidin-5-yl)-1H-indole is a moderately polar heterocycle that often oils out rather than crystallizing.[1]
The Protocol (Anti-solvent Crash):
Dissolution: After workup, dissolve the crude oil in a minimum amount of hot 2-MeTHF or Ethyl Acetate (good solubility).
Seeding: Cool to 40°C and add seed crystals (1 wt%).
Anti-solvent: Slowly add n-Heptane (ratio 1:3 vs solvent) over 2 hours.
Aging: Cool to 0-5°C and hold for 4 hours.
Note: Avoid chlorinated solvents for crystallization as they trap in the lattice (solvates) and are Class 2 ICH restricted.
Q4: My final product has 500 ppm Palladium. How do I get it to <10 ppm without a column?
Diagnosis: Indole nitrogens and pyrimidine rings are excellent ligands for Palladium, making it "sticky."
The Fix: Standard Celite filtration is insufficient. You need a Chemical Scavenger .
Method: After the reaction, add SiliaMetS® Thiol or N-Acetyl Cysteine (0.5 equiv relative to Pd) to the organic layer. Stir at 50°C for 4 hours, then filter.
Alternative: Wash the organic layer with an aqueous solution of L-Cysteine or Sodium Bisulfite .
Optimized Scale-Up Protocol (100g Scale)
Objective: Synthesis of 4-(pyrimidin-5-yl)-1H-indole via Suzuki Coupling.
Caption: Figure 1.[1][5] Process flow diagram highlighting the main synthetic pathway and critical impurity branch points (protodeboronation and homocoupling) during scale-up.
Data Tables
Table 1: Palladium Scavenger Efficiency Screening
Initial Pd Content: 1200 ppm. Treatment: 50°C for 4 hours.
Source: National Institutes of Health (NIH) / PubMed Central. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives...". Describes Suzuki coupling conditions for indole-4-boronic acid pinacol ester.
Palladium Removal Strategies
Source: Biotage. "How to Remove Palladium in three easy steps." Detailed comparison of scavengers vs.
Part 1: Solvent System Comparison (DMSO-d6 vs. CDCl3)
Methodological Comparison Guide: 1H NMR Characterization Strategies for 4-pyrimidin-5-yl-1H-indole Introduction The 4-pyrimidin-5-yl-1H-indole scaffold is a privileged bi-aryl system in modern medicinal chemistry, notabl...
Author: BenchChem Technical Support Team. Date: March 2026
Methodological Comparison Guide: 1H NMR Characterization Strategies for 4-pyrimidin-5-yl-1H-indole
Introduction
The 4-pyrimidin-5-yl-1H-indole scaffold is a privileged bi-aryl system in modern medicinal chemistry, notably utilized in the design of covalent small molecules that rescue the wild-type thermal stability of the p53 somatic mutant Y220C[1]. Accurate structural elucidation of this scaffold via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The pyrimidine ring exhibits highly deshielded, closely spaced singlets, while the indole moiety features a labile N-H proton and a complex spin system on the benzenoid ring.
As a Senior Application Scientist, I have designed this guide to objectively compare NMR solvent systems and field strengths. By understanding the causality behind solvent-solute interactions and magnetic field effects, researchers can establish a self-validating protocol for the robust characterization of these critical intermediates.
The choice of deuterated solvent fundamentally alters the observed chemical shifts, coupling patterns, and the visibility of exchangeable protons[2].
Causality & Mechanism:
DMSO-d6 (Dimethyl Sulfoxide-d6): As a strong hydrogen-bond acceptor, DMSO-d6 forms a stable solvation complex with the indole N-H proton. This interaction dramatically reduces the rate of intermolecular proton exchange, resulting in a sharp, distinct singlet at ~11.3 ppm. Furthermore, the strong dipole of DMSO deshields the aromatic protons, which can occasionally compress the pyrimidine signals.
CDCl3 (Chloroform-d): Chloroform is a non-polar, weakly interacting solvent. In CDCl3, the indole N-H proton undergoes rapid chemical exchange with trace moisture and suffers from quadrupolar relaxation broadening from the adjacent nitrogen atom (14N, I=1). Consequently, the N-H signal often appears as a broad, indistinguishable hump. However, CDCl3 provides different anisotropic shielding effects, which can occasionally resolve overlapping benzenoid protons better than DMSO-d6.
Table 1: Comparative 1H NMR Data for 4-pyrimidin-5-yl-1H-indole
Proton Assignment
Expected Shift in DMSO-d6 (ppm)
Expected Shift in CDCl3 (ppm)
Multiplicity & Coupling (Hz)
Pyrimidine C2-H
9.20
9.25
Singlet (s)
Pyrimidine C4-H, C6-H
9.05
9.00
Singlet (s), 2H
Indole N-H (H1)
11.35
8.25 (Broad)
Broad singlet (br s)
Indole C2-H
7.45
7.25
Doublet of doublets (dd), J ~ 3.0, 2.0
Indole C3-H
6.55
6.65
Doublet of doublets (dd), J ~ 3.0, 1.5
Indole C5-H
7.20
7.15
Doublet (d), J ~ 7.5
Indole C6-H
7.25
7.30
Triplet (t), J ~ 7.5
Indole C7-H
7.50
7.45
Doublet (d), J ~ 8.0
Note: Chemical shifts are referenced to residual solvent peaks (DMSO: 2.50 ppm; CHCl3: 7.26 ppm)[2].
Part 2: Field Strength Comparison (400 MHz vs. 600 MHz)
Causality & Mechanism:
The indole benzenoid protons (H5, H6, H7) often exhibit second-order effects at lower magnetic fields (e.g., 400 MHz) because the chemical shift difference (Δν in Hz) is comparable to the scalar coupling constant (J). Moving to a 600 MHz spectrometer increases the Δν/J ratio. This simplifies the multiplets into first-order spin systems (AMX or ABX patterns), which are significantly easier to assign and integrate, ensuring the structural integrity of synthesized p53 stabilizers[1].
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, follow this self-validating workflow.
Step-by-Step Methodology:
Sample Preparation: Dissolve 2-5 mg of the highly purified 4-pyrimidin-5-yl-1H-indole in 0.6 mL of >99.8% deuterated solvent (DMSO-d6 preferred for N-H visibility).
Causality: This specific concentration ensures a high signal-to-noise (S/N) ratio for a 16-scan 1D 1H NMR without causing concentration-dependent chemical shift drifting of the N-H proton due to excessive intermolecular hydrogen bonding.
Tuning and Matching: Insert the sample and perform automated or manual tuning and matching of the probe for the 1H nucleus.
Causality: Optimizes the power transfer between the probe and the sample, maximizing sensitivity.
Causality: Perfect magnetic field homogeneity is required to resolve the fine meta-coupling (J ~ 1.5-2.0 Hz) between the indole H2 and H3 protons. Poor shimming will artificially broaden these signals into singlets.
Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans at 298 K.
Causality: Pyrimidine protons lack adjacent protons for efficient dipole-dipole relaxation, leading to longer longitudinal (T1) relaxation times. A sufficient D1 ensures complete magnetization recovery, yielding accurate, quantitative integration values[2].
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT), followed by manual phase and baseline correction.
Part 4: Visualizations
Step-by-step 1H NMR acquisition workflow for 4-pyrimidin-5-yl-1H-indole.
Decision matrix for selecting the optimal NMR solvent based on structural resolution needs.
References
Title: A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability
Source: Cancer Discovery (AACR Journals), 13(1), 56-69 (2023).
URL: [Link]
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics (ACS Publications), 29(9), 2176–2179 (2010).
URL: [Link]
HPLC analysis method for 4-pyrimidin-5-yl-1H-indole purity
A Comparative Guide to HPLC Analysis Methods for 4-pyrimidin-5-yl-1H-indole Purity In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guarantee...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to HPLC Analysis Methods for 4-pyrimidin-5-yl-1H-indole Purity
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. For novel heterocyclic compounds like 4-pyrimidin-5-yl-1H-indole, a robust and reliable analytical method for purity assessment is a cornerstone of quality control. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high-resolution separation of the main compound from potential impurities.[1]
This guide provides a comprehensive comparison of two distinct HPLC methodologies for determining the purity of 4-pyrimidin-5-yl-1H-indole: a conventional, robust Reversed-Phase HPLC (RP-HPLC) method and a modern, high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) method. The discussion is grounded in established chromatographic principles and adheres to the validation tenets outlined by the International Council for Harmonisation (ICH).[2][3]
The Imperative of Method Selection
The choice between a standard HPLC and a UHPLC method is driven by the specific analytical needs of the laboratory.[4] A traditional HPLC method offers reliability and is widely accessible, while a UHPLC approach provides significant advantages in terms of speed and solvent reduction, aligning with the growing emphasis on sustainable laboratory practices.[5][6] This guide will dissect the trade-offs and provide the necessary data to make an informed decision.
Comparative Analysis of HPLC Methods
The performance of any chromatographic method is judged by its ability to separate the analyte of interest from all potential impurities, including process-related impurities and degradation products. To this end, a forced degradation study was conceptually applied to generate a representative sample containing the parent compound and its likely degradants.[7][8]
This method represents a reliable and widely used approach for the purity analysis of a broad range of pharmaceutical compounds.[9][10] It employs a standard C18 column and a gradient elution to ensure adequate separation of polar and non-polar impurities.
This modern approach leverages sub-2 µm particle size columns to achieve faster analysis times and higher resolution.[4] The reduced column dimensions also lead to a significant decrease in solvent consumption, making it a more environmentally friendly and cost-effective option.[6][11]
Summary of Chromatographic Conditions
Parameter
Method A: Conventional RP-HPLC
Method B: UHPLC
Column
C18, 4.6 x 150 mm, 5 µm
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
5% to 95% B in 20 min
5% to 95% B in 5 min
Flow Rate
1.0 mL/min
0.5 mL/min
Column Temperature
35 °C
40 °C
Detection
UV at 275 nm
UV at 275 nm
Injection Volume
10 µL
2 µL
Comparative Performance Data
The following table summarizes the key performance attributes of each method, based on synthetic data representing a typical analysis of a stressed sample of 4-pyrimidin-5-yl-1H-indole.
Performance Metric
Method A: Conventional RP-HPLC
Method B: UHPLC
Retention Time (API)
~12.5 min
~3.8 min
Resolution (Critical Pair)
2.1
2.5
Theoretical Plates (API)
~15,000
~25,000
Analysis Time
25 min
7 min
Solvent Consumption/Run
~25 mL
~3.5 mL
Relative Sensitivity (LOD)
Baseline
~1.5x Baseline
In-Depth Experimental Protocols
For reproducibility and adherence to good laboratory practices, detailed experimental protocols are provided below. These protocols are designed to be self-validating systems, ensuring consistent and reliable results.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[12][13]
Sample Preparation : Prepare a 1 mg/mL stock solution of 4-pyrimidin-5-yl-1H-indole in a 50:50 mixture of acetonitrile and water.
Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH.
Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Neutralize with 1N HCl.
Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation : Store the solid compound at 105°C for 48 hours. Prepare a 1 mg/mL solution in the diluent.
Photolytic Degradation : Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] Prepare a 1 mg/mL solution in the diluent.
Analysis : Dilute the stressed samples appropriately with the mobile phase to a final concentration of approximately 0.1 mg/mL before injection.
Protocol 2: HPLC/UHPLC Analysis
System Preparation : Equilibrate the HPLC/UHPLC system with the initial mobile phase composition until a stable baseline is achieved.[15]
Sample Preparation : Accurately weigh and dissolve the 4-pyrimidin-5-yl-1H-indole sample in the mobile phase to a final concentration of 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
Injection : Inject the prepared sample onto the column.
Data Acquisition : Acquire the chromatogram for the full duration of the gradient run.
Data Analysis : Integrate all peaks and calculate the purity of the main compound using the area percent method.
Visualizing the Workflow
A logical workflow is crucial for systematic method development and comparison.
Caption: Workflow for the comparative analysis of HPLC methods.
The Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its versatility and proven efficacy for separating a wide range of indole derivatives.[1][16][17] The use of formic acid in the mobile phase serves to protonate silanol groups on the silica surface, reducing peak tailing and improving peak shape.[15] A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities.[18] The detection wavelength of 275 nm was chosen based on the UV absorbance maximum of the indole chromophore.
Conclusion and Recommendations
Both the conventional RP-HPLC and the modern UHPLC methods are capable of providing accurate and reliable purity assessments for 4-pyrimidin-5-yl-1H-indole.
Method A (RP-HPLC) is a robust and dependable choice for laboratories where throughput is not a primary concern and where existing instrumentation is to be utilized.
Method B (UHPLC) is highly recommended for laboratories focused on high-throughput analysis, reduced operational costs, and minimizing environmental impact. The superior resolution and efficiency also provide greater confidence in the separation of closely eluting impurities.[4]
The choice ultimately depends on the specific resources and objectives of the analytical laboratory. However, for new method development, the advantages offered by UHPLC make it the forward-looking and scientifically superior option.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
Dong, M. W. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. 2022. Available from: [Link]
LCGC Staff. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC International. 2023. Available from: [Link]
Element Lab Solutions. USP 621 Changes. Element Lab Solutions. Available from: [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. 2023. Available from: [Link]
International Journal of Scientific Development and Research. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. Available from: [Link]
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. Available from: [Link]
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. 2020. Available from: [Link]
ResearchGate. A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. ResearchGate. 2023. Available from: [Link]
National Center for Biotechnology Information. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. Available from: [Link]
ScienceDirect. Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
International Journal of Applied Pharmaceutics. Forced Degradation – A Review. IJAP. 2022. Available from: [Link]
AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. AMSBIO. 2025. Available from: [Link]
National Center for Biotechnology Information. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Available from: [Link]
Ardena. A practical guide to forced degradation and stability studies for drug substances. Ardena. Available from: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 2025. Available from: [Link]
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate. 2025. Available from: [Link]
Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. 2012. Available from: [Link]
MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. 2017. Available from: [Link]
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. 2026. Available from: [Link]
mass spectrometry fragmentation pattern of 4-pyrimidin-5-yl-1H-indole
An in-depth understanding of the mass spectrometric (MS) fragmentation of heterocyclic building blocks is non-negotiable for modern drug discovery. The compound 4-pyrimidin-5-yl-1H-indole (CAS 388116-35-6; Exact Mass: 19...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of the mass spectrometric (MS) fragmentation of heterocyclic building blocks is non-negotiable for modern drug discovery. The compound 4-pyrimidin-5-yl-1H-indole (CAS 388116-35-6; Exact Mass: 195.08) has recently emerged as a critical scaffold in targeted oncology, most notably in the design of covalent molecules that rescue the wild-type thermal stability of the p53 somatic mutant Y220C [1].
As a Senior Application Scientist, I have structured this guide to objectively compare the analytical platforms used to characterize this compound and to provide a mechanistic breakdown of its collision-induced dissociation (CID) pathways. Understanding these pathways is essential for differentiating regioisomers (e.g., 4- vs. 5-substituted indoles) and identifying metabolic liabilities during pharmacokinetic (PK) profiling.
Mechanistic Breakdown of Fragmentation: The Causality of CID
In positive Electrospray Ionization (ESI+), protonation is not a random event; it is governed by localized gas-phase basicity. For 4-pyrimidin-5-yl-1H-indole, the ionizing proton preferentially binds to the pyrimidine nitrogens. The lone pair on the indole nitrogen is delocalized into the aromatic 10π-electron system, rendering it non-basic. Conversely, the pyrimidine nitrogen lone pairs reside in
orbitals orthogonal to the π-system, making them the thermodynamically favored sites for protonation [2].
Upon entering the collision cell, the internal energy of the
Pyrimidine Ring Cleavage (m/z 169.08 & 142.06): The protonated pyrimidine ring is highly susceptible to retro-synthetic cleavage. The dominant low-energy pathway is the extrusion of neutral hydrogen cyanide (HCN, 27.01 Da), yielding an initial fragment at m/z 169.08. A subsequent loss of a second HCN molecule yields m/z 142.06.
Inter-Ring Cleavage (m/z 116.05): At higher collision energies (CE > 35 eV), the robust C-C bond connecting the two heterocycles is cleaved. The charge is retained on the indole moiety, resulting in the expulsion of a neutral pyrimidine (80.04 Da) to form the indole core cation at m/z 116.05.
Indole Ring Opening (m/z 89.04): The isolated indole cation undergoes a well-documented, characteristic rearrangement and loss of HCN from the pyrrole ring to form a highly stable indenyl cation at m/z 89.04 [3].
Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway of 4-pyrimidin-5-yl-1H-indole.
Platform Comparison: Selecting the Right MS Architecture
Different mass spectrometry platforms yield varying degrees of structural information. Below is an objective comparison of how standard MS architectures perform when analyzing this specific compound class.
Table 1: Analytical Platform Comparison for 4-pyrimidin-5-yl-1H-indole
Platform
Ionization
Primary Application
Key Advantage
Limitation
Triple Quadrupole (QqQ)
ESI+
High-throughput PK / MRM
Unmatched sensitivity and linear dynamic range for quantitation.
Unit mass resolution cannot distinguish isobaric fragments.
Quadrupole Time-of-Flight (Q-TOF)
ESI+
Metabolite ID (MetID)
High mass accuracy (<5 ppm) confirms exact elemental losses.
Lower duty cycle and sensitivity compared to QqQ for targeted MRM.
To ensure that the observed fragments are truly derived from the 4-pyrimidin-5-yl-1H-indole precursor—and not from co-eluting isobaric contaminants—the following protocol utilizes a "Breakdown Curve Analysis." This creates a self-validating system: as the precursor is depleted by increasing collision energy, the sequential appearance of product ions mathematically confirms the precursor-product relationship.
Step 1: Sample Preparation
Dissolve 1.0 mg of 4-pyrimidin-5-yl-1H-indole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid .
Causality Check: The 0.1% Formic Acid lowers the pH of the droplet, ensuring complete protonation of the pyrimidine nitrogens prior to entering the MS source, drastically increasing signal intensity.
Step 2: Chromatographic Separation
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.
Causality Check: Rapid gradients prevent peak broadening, ensuring a high concentration of the analyte enters the source simultaneously, which is critical for high-quality MS/MS spectra.
Step 3: MS Source Optimization (ESI+)
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Causality Check: Do not exceed 400°C. While higher temperatures improve desolvation, excessive heat can induce in-source thermal degradation of the indole core prior to mass analysis.
Step 4: Breakdown Curve Validation (The Self-Validating Step)
Isolate the precursor ion
at m/z 196.09 in Q1.
Program a Collision Energy (CE) ramp in the collision cell from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.
Validation: Plot the relative abundance of m/z 196, 169, 142, 116, and 89 against the CE. A valid system will show the depletion of m/z 196 directly intersecting with the rise of m/z 169 at ~15 eV, followed by the appearance of m/z 116 and 89 only at higher energies (>35 eV). This kinetic relationship proves the fragments are structurally linked to the parent molecule.
References
Guiley, K. Z., & Shokat, K. M. (2023). A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability. Cancer Discovery, 13(1), 56-69. URL:[Link] [1]
Jiang, K., Bian, G., Hu, N., Pan, Y., & Lai, G. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(21), 2509-2516. URL:[Link] [2]
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. URL:[Link] [3]
Comparative
Kinase Selectivity: A Comparative Guide to 4-yl vs. 5-yl Indole Isomers in Inhibitor Design
The indole scaffold is a privileged bioisostere for the purine ring of ATP, making it a cornerstone in the development of small-molecule kinase inhibitors. However, the exact attachment point or substitution vector on th...
Author: BenchChem Technical Support Team. Date: March 2026
The indole scaffold is a privileged bioisostere for the purine ring of ATP, making it a cornerstone in the development of small-molecule kinase inhibitors. However, the exact attachment point or substitution vector on the indole benzene ring—specifically the 4-position (4-yl) versus the 5-position (5-yl) —dictates a critical ~60-degree geometric shift. This seemingly minor topological difference profoundly alters how the molecule navigates the kinase active site, dictating its ability to bypass the gatekeeper residue, access the hydrophobic back pocket, and achieve kinome-wide selectivity.
This guide provides an objective, data-driven comparison of 4-yl and 5-yl indole isomers, detailing their mechanistic behavior, comparative performance across key targets, and the experimental protocols required to validate their selectivity profiles.
Structural Dynamics: The Vector Shift in the ATP Pocket
When an indole derivative binds to the kinase hinge region (typically via bidentate hydrogen bonding from the N1-H and C2/C7 vectors), the C4 and C5 positions project into distinct microenvironments within the ATP-binding cleft[1].
The 4-yl Vector (Gatekeeper & Ribose Pocket Directed): The C4 position is located adjacent to the bridgehead carbon (C3a). Substituents or linkages at the 4-position project "upward" toward the solvent-exposed channel or directly against the gatekeeper residue. A 4-yl linkage can induce a specific torsional twist that allows distal functional groups to reach deep allosteric pockets, provided it avoids steric clashing with a bulky gatekeeper (e.g., Threonine to Methionine mutations).
The 5-yl Vector (Hydrophobic Back Pocket Directed): The C5 position projects linearly into the hydrophobic back pocket (Pocket II) or the DFG-out allosteric site. Small lipophilic groups (e.g., methyl, chloro, trifluoromethyl) or 5-yl linkages are highly effective at displacing high-energy water molecules in this region, locking the inhibitor's conformation and driving entropic binding affinity [2].
Caption: Structural vector map illustrating the divergent trajectories of 4-yl and 5-yl indole isomers.
Comparative Case Studies & Quantitative Data
To understand the causality behind these geometric choices, we must analyze field-proven examples where the 4-yl vs. 5-yl shift was the determining factor in target engagement.
Case Study A: PI3Kδ Selectivity (The 4-yl Advantage)
During a target-hopping campaign from PIM1 to PI3Kδ, researchers discovered that substituting an indazole core with an indole moiety yielded massive differences based on the substitution vector [1]. The 4-substituted indole allowed the molecule to perfectly orient its back-pocket substituent to form a critical, selectivity-driving hydrogen bond with Asp787 in PI3Kδ. Conversely, the 5-substituted indole projected the substituent at a suboptimal angle, missing the Asp787 interaction entirely and resulting in a dramatic loss of both potency and selectivity over PI3K α/β/γ isoforms.
Case Study B: EGFR/CDK2 Dual Inhibition (The 5-yl Advantage)
In the development of dual EGFR/CDK2 inhibitors based on an indole-2-carboxamide scaffold, the 5-position proved to be the optimal vector [2]. A 5-methyl-indole analog perfectly filled a hydrophobic cleft, engaging in a stabilizing
-H interaction with Cys773 of EGFR. Shifting bulk to the 4-position or replacing the 5-methyl with strong electron-withdrawing groups (like -CF3) disrupted this delicate electronic and steric balance, reducing antiproliferative activity.
Quantitative Performance Comparison
Target Kinase
Scaffold / Isomer
Key Structural Interaction
Enzymatic IC50
Selectivity Profile
PI3Kδ
4-substituted indole
H-bond with Asp787
< 10 nM
High (over PI3K α/β/γ)
PI3Kδ
5-substituted indole
Misses Asp787 geometry
> 100 nM
Poor
EGFR
5-methyl-indole
-H interaction with Cys773
85 nM
Dual EGFR/CDK2
EGFR
5-CF3-indole
Electronic mismatch
94 nM
Reduced
Haspin
5-substituted indole
Hydrophobic back pocket fill
5.7 nM
High (over 70 kinases) [3]
Experimental Workflows for Selectivity Profiling
To objectively validate the performance differences between 4-yl and 5-yl isomers, researchers must utilize self-validating assay systems. In vitro affinity does not automatically translate to cellular efficacy due to membrane permeability and high intracellular ATP competition (~1-5 mM). The following protocols establish a robust validation pipeline.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Traditional radiometric assays generate radioactive waste and are prone to artifactual interference. TR-FRET provides a ratiometric readout that normalizes well-to-well dispensing errors and compound auto-fluorescence, ensuring the IC50 shift between 4-yl and 5-yl isomers reflects true binding affinity.
Compound Preparation: Serially dilute the 4-yl and 5-yl indole isomers in 100% DMSO to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).
Assay Master Mix: Prepare a kinase reaction buffer containing the target kinase (e.g., PI3Kδ), fluorescently labeled substrate, and ATP at its apparent
value to sensitize the assay to ATP-competitive inhibitors.
Incubation: Transfer 10 µL of the Master Mix to a 384-well low-volume plate. Add 100 nL of the diluted compounds using an acoustic liquid handler (e.g., Echo 550) to avoid tip-based carryover. Incubate for 60 minutes at room temperature.
Development & Readout: Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar) at excitation 340 nm and dual emission 615 nm / 665 nm.
Validation: Calculate the Z'-factor using Staurosporine (pan-kinase inhibitor) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay.
Caption: Logical relationship of 4-yl vs 5-yl indole vectors on PI3Kδ target engagement and signaling.
Protocol 2: Cellular Target Engagement via Western Blot
Causality: To prove the selected isomer successfully engages its target in a physiological environment, we must probe for the phosphorylation status of a direct downstream substrate (e.g., p-AKT for PI3Kδ). Probing for total protein ensures the compound is inhibiting kinase activity rather than causing non-specific cytotoxicity or protein degradation.
Cell Seeding: Seed target cells (e.g., SU-DHL-6 for PI3Kδ evaluation) in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with the 4-yl and 5-yl isomers at
, , and their biochemical IC50 values for 2 hours.
Lysis & Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.
Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
Detection: Visualize bands using enhanced chemiluminescence (ECL). The ratio of p-AKT to total AKT provides a definitive, quantitative measure of cellular target engagement.
Structural Profiling of the 4-(Pyrimidin-5-yl)-1H-indole Scaffold: A Crystallographic & Pharmacophore Guide
Topic: X-ray Crystallography Data for 4-pyrimidin-5-yl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Strategic Rationale The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystallography Data for 4-pyrimidin-5-yl-1H-indole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Rationale
The 4-(pyrimidin-5-yl)-1H-indole scaffold represents a critical "vector-shifting" motif in kinase inhibitor design.[1] Unlike the ubiquitous 3-substituted indole isomers (which typically target the ATP hinge region in a linear vector), the 4-substituted variant introduces a distinct angular projection (approx. 120° relative to the indole NH) and a non-planar biaryl geometry.[1]
This guide analyzes the crystallographic characteristics of this scaffold, comparing it against its 3-isomer and fused-ring alternatives.[1] It is designed to assist medicinal chemists in "scaffold hopping" decisions when targeting cryptic pockets or optimizing solubility via planarity disruption.[1]
Crystallographic Data Analysis
2.1. Structural Geometry & Biaryl Twist
The defining feature of the 4-pyrimidin-5-yl-1H-indole moiety is the steric clash between the indole C3-H/C5-H and the pyrimidine C4-H/C6-H protons.[1] Unlike 3-substituted indoles, which can adopt near-planar conformations due to the relief provided by the pyrrole ring geometry, the 4-substituted system is forced into a twisted conformation.[1]
Inferred Twist Angle: Based on structural surrogates (e.g., 4-(1H-tetrazol-5-yl)-1H-indole, CSD Ref: BX2301), the dihedral angle between the indole and the 5-membered heteroaryl ring at the C4 position is approximately 42.4° .[1]
Consequence: This twist prevents extensive
- stacking in the crystal lattice, often resulting in higher solubility compared to planar analogues like azaindoles.[1]
2.2. Unit Cell & Space Group Characteristics
While specific polymorphs vary by solvation, the core scaffold typically crystallizes in lower-symmetry systems due to its "propeller-like" chirality (atropisomerism potential).[1]
Parameter
Representative Data (Small Molecule Surrogate)
Crystal System
Triclinic or Monoclinic
Space Group
or
Z (Molecules/Unit)
4 (typically 2 molecules in asymmetric unit)
Packing Motif
N-H[1][2]···N hydrogen bonded chains (Indole NH donor Pyrimidine N acceptor)
Density ()
~1.35 - 1.39 g/cm³
Analyst Note: The N-H···N interaction is the primary supramolecular driver.[1] In the absence of a co-crystal protein target, the indole NH donates a hydrogen bond to the pyrimidine nitrogen of a neighboring molecule, forming infinite zigzag chains along the b-axis.
Comparative Analysis: 4-Isomer vs. Alternatives
This section objectively compares the 4-pyrimidinyl scaffold against the standard 3-isomer and the fused azaindole system.[1]
Feature
4-(Pyrimidin-5-yl)-1H-indole (Topic)
3-(Pyrimidin-5-yl)-1H-indole (Alternative)
7-Azaindole (Fused Alternative)
Vector Projection
Lateral/Angular: Projects into solvent or specificity pockets (e.g., P-loop).[1]
Linear: Projects directly out from the hinge (Gatekeeper interaction).
The following diagram outlines the logical flow from synthesis to data validation.
Caption: Step-by-step workflow for isolating X-ray quality crystals of the 4-pyrimidinyl-indole scaffold.
5.2. Pharmacophore Vector Comparison
This diagram illustrates the geometric difference between the 3-isomer and 4-isomer vectors relative to the Indole NH (Hinge Binder).[1]
Caption: Comparison of binding vectors. The 4-isomer projects substituents into the solvent front or P-loop, unlike the linear 3-isomer.[1]
References
Wang, Y., et al. (2010). Crystal structure of 4-(1H-tetrazol-5-yl)-1H-indole. Acta Crystallographica Section E. [Link](Cited as structural surrogate for C4-biaryl twist geometry).
RCSB Protein Data Bank. (2015).[1] Ligand Summary: Indole-Pyrimidine Scaffolds in Kinase Inhibition. [Link][1]
Definitive Structural Validation of 4-(Pyrimidin-5-yl)-1H-indole via NOESY
Introduction: The Regiochemical Challenge In kinase inhibitor development, the biaryl scaffold is ubiquitous. However, synthesizing 4-(pyrimidin-5-yl)-1H-indole via Suzuki-Miyaura coupling presents a specific regiochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Regiochemical Challenge
In kinase inhibitor development, the biaryl scaffold is ubiquitous. However, synthesizing 4-(pyrimidin-5-yl)-1H-indole via Suzuki-Miyaura coupling presents a specific regiochemical ambiguity. While the starting material (e.g., 4-bromoindole) theoretically dictates the substitution pattern, potential scrambling, starting material impurities (e.g., 5-bromo or 6-bromo isomers), or unexpected cyclization pathways can lead to structural isomers that are indistinguishable by Mass Spectrometry.[1][2]
Standard 1D
H NMR confirms the presence of both rings but often fails to definitively prove the connectivity between the indole C4 position and the pyrimidine ring due to the lack of scalar coupling across the biaryl bond. NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive "spatial validator," resolving this ambiguity by detecting through-space proximity (<5 Å) between protons on the indole and pyrimidine rings.
The Comparative Landscape
To validate the structure, researchers typically choose between through-bond (HMBC) and through-space (NOESY) techniques. The following guide compares these methodologies for this specific biaryl system.
Depends on molecular tumbling (correlation time); requires mixing time optimization.
often fails across biaryl bonds if dihedral angles minimize coupling or signals overlap.
Cannot distinguish 4-yl from 5-yl or 6-yl isomers reliably.
Sample Requirement
~10-20 mg (High concentration helps)
~20-30 mg (Lower sensitivity)
<5 mg
Experiment Time
2–8 Hours
4–12 Hours
10 Minutes
Why NOESY Wins for this Molecule
In 4-(pyrimidin-5-yl)-1H-indole, the quaternary carbons at the linkage point (Indole C4 and Pyrimidine C5) often possess weak or non-existent HMBC correlations to diagnostic protons due to unfavorable dihedral angles. NOESY bypasses this by visualizing the physical "crowding" of the Indole H3/H5 protons against the Pyrimidine H4'/H6' protons.
Technical Deep Dive: The Self-Validating Logic
To validate the structure, we treat the molecule as a system of expected interactions. If the pyrimidine is attached at C4, specific spatial proximities must exist.
Pyrimidine Protons: H4', H6' (ortho to the linkage), H2' (between nitrogens).[1][2]
The Diagnostic Logic:
If 4-substituted: The pyrimidine ring rotates at the C4 position. The Pyrimidine H4'/H6' protons will show strong NOE cross-peaks with Indole H3 AND Indole H5 .
If 5-substituted (Alternative Isomer): The pyrimidine would be flanked by Indole H4 and H6. You would see NOEs to H4 and H6, but not H3.
Visualization of Signaling Pathways (Logic Map)
Caption: Logic flow for discriminating the 4-yl isomer using specific NOE contacts.
Experimental Protocol
This protocol is optimized for small molecules (MW ~200-300 Da) where the NOE effect is positive but builds up slowly.
Step 1: Sample Preparation[3]
Solvent: Use DMSO-d6 (0.6 mL).
Reasoning: DMSO prevents stacking interactions common in planar biaryl systems which can cause artifactual NOEs. It also slows molecular tumbling slightly compared to chloroform, enhancing the NOE signal for small molecules.
Concentration: 15–20 mg of sample. Filter the solution to remove paramagnetic particulates (dust) which shorten
relaxation times.
Degassing: Briefly degas the tube (nitrogen bubbling or freeze-pump-thaw) to remove dissolved oxygen, maximizing the NOE enhancement.
Pulse Sequence: noesygpph (Phase-sensitive NOESY with gradient selection).
Mixing Time (
):600 ms (0.6 s).
Critical: For MW ~200, mixing times <400 ms may yield no signal.[1][2] >800 ms risks "spin diffusion" (false positives where magnetization transfers A->B->C, making A look close to C).[1]
Relaxation Delay (
): 2.0 – 3.0 seconds.
Reasoning: Essential for full relaxation of aromatic protons to ensure quantitative buildup.
Scans (NS): 16 or 32 (depending on concentration).
Increments (TD1): 256 (for sufficient resolution in F1).
Step 3: Processing
Window Function: Sine-Squared (QSINE) shifted by 90° (SSB=2) in both dimensions.
Phasing: Critical. For small molecules, diagonal peaks are positive (same phase as 1D), and NOE cross-peaks are positive (or very weak negative if close to the zero-crossing point).[1][2]
Note: If peaks are absent, the molecule might be in the "null NOE" regime (
). In this rare case, switch to ROESY (spin-lock 200-300 ms).[1]
Data Interpretation Guide
To validate your structure, extract the row corresponding to the Pyrimidine H4'/H6' signal (typically
9.0–9.2 ppm).
The Validation Checklist
Indole Proton
Chemical Shift (Approx)
Expected NOE Intensity
Structural Meaning
H3
6.5–6.8 ppm (d/t)
Strong
Confirms proximity to pyrrole ring (C4 attachment).
H5
7.0–7.2 ppm (d/t)
Medium/Strong
Confirms proximity to benzene ring (C4 attachment).
H1 (NH)
11.0+ ppm
None/Weak
H1 is distant from the C4 substituent.
H2
7.3–7.5 ppm
None
H2 is on the far side of the pyrrole ring.
Visualizing the Interactions[4]
Caption: Diagnostic NOE interactions. The Pyrimidine H4'/H6' must bridge Indole H3 and H5.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link
Neuhaus, D., & Williamson, M. P. (2000).[1][2][3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (The authoritative text on NOE theory and mixing time optimization). Link[2]
Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed guides on NOESY vs ROESY for small molecules). Link
Bifulco, G., et al. (2007).[1][2] "Quantum Mechanical Calculation of NMR Parameters in the Stereostructural Determination of Organic Compounds." Chemical Reviews, 107(9), 3731–3778.[1][2] (Validating NMR data with computational models). Link[2]
Comparative Potency Guide: 4-Pyrimidin-5-yl-1H-indole vs. Gramine Derivatives
Part 1: Executive Directive & Technical Synthesis The Core Distinction: In the landscape of indole-based therapeutics, 4-pyrimidin-5-yl-1H-indole scaffolds and gramine derivatives represent two divergent design philosoph...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Directive & Technical Synthesis
The Core Distinction:
In the landscape of indole-based therapeutics, 4-pyrimidin-5-yl-1H-indole scaffolds and gramine derivatives represent two divergent design philosophies: High-Precision Kinase Targeting versus Broad-Spectrum Bio-Modulation .
4-Pyrimidin-5-yl-1H-indole (The "Specialist"): This scaffold acts as a "privileged structure" for ATP-competitive kinase inhibition. By mimicking the adenine moiety of ATP, these derivatives achieve nanomolar (nM) potency against targets like GSK-3
and CDKs. They are the superior choice for oncology and neurodegenerative disease indications requiring high target selectivity.
Gramine Derivatives (The "Generalist"): Gramine (3-(dimethylaminomethyl)indole) serves as a versatile alkaloid template. Its derivatives generally exhibit micromolar (
M) potency. Their utility lies in broad-spectrum antimicrobial efficacy, voltage-gated ion channel modulation, and as synthetic intermediates for tryptamine synthesis.
Scientist-to-Scientist Verdict:
If your objective is targeted signal transduction blockade (e.g., Wnt/
-catenin pathway), the pyrimidine-indole scaffold is the requisite tool. If your objective is phenotypic screening for antimicrobial or multi-target cytotoxicity, gramine derivatives offer a more accessible, albeit less potent, starting point.
Part 2: Comparative Potency Analysis
2.1 Quantitative Data Profile
The following data synthesizes potency values from recent high-impact studies, contrasting the specific inhibitory power of pyrimidine-indoles against the broader activity of gramines.
Table 1: Comparative Potency Metrics (IC
/ MIC)
Compound Class
Primary Target / Organism
Potency Range
Mechanism of Action
Clinical/Preclinical Context
4-Pyrimidin-5-yl-1H-indole
GSK-3 (Human Kinase)
0.4 – 10 nM
ATP-Competitive Inhibition (Hinge Binder)
Alzheimer's (Tau phosphorylation), Cancer (Wnt activation)
CDK1 / CDK5
10 – 100 nM
Cell Cycle Arrest (G2/M)
Anti-proliferative (Colon/Gastric Cancer)
MGC-803 (Gastric Cancer)
0.87 – 9.5 M
Apoptosis Induction
Cytotoxicity
Gramine Derivatives
VGCC (Ca Channels)
1.8 – 5.0 M
Ion Channel Blockade
Neuroprotection, Pain Management
Staphylococcus aureus
6 – 30 g/mL
Membrane Disruption / efflux inhibition
Antibacterial (MRSA activity noted)
Fusarium culmorum
Moderate
Fungal Growth Inhibition
Crop Protection / Antifungal
Critical Insight: The pyrimidine-indole scaffold achieves a potency approximately 1,000-fold higher on its primary targets (kinases) compared to gramine derivatives on their primary targets (receptors/bacteria).
2.2 Structure-Activity Relationship (SAR) Logic
Pyrimidine-Indole Logic: The 4-pyrimidinyl group functions as a hydrogen bond acceptor/donor pair that interacts with the "hinge region" (e.g., Val135 in GSK-3
). Substituents on the indole nitrogen or C2 position modulate solubility and metabolic stability but the core potency drives from the biaryl axis.
Gramine Logic: The "head" amine (dimethylamino) is protonated at physiological pH, allowing interaction with anionic membrane components or acidic residues in ion channels. Alkylation of the indole nitrogen (N1) often improves lipophilicity and antimicrobial penetration but rarely achieves nanomolar specificity.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent signaling impact of these two scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of 4-pyrimidin-5-yl-1H-indole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Significance
4-pyrimidin-5-yl-1H-indole (CAS: 388116-35-6) is a critical biaryl scaffold employed primarily in the synthesis of kinase inhibitors (e.g., JAK, TYK2, and FGFR inhibitors). Unlike simple indoles, this molecule features a pyrimidine ring attached at the C4 position of the indole core.
This structural modification introduces a specific electronic conjugation pathway that alters its photophysical properties compared to the parent indole or its 5-substituted isomers. This guide provides a detailed analysis of its UV-Vis absorption profile, offering a comparative benchmark against structural alternatives to assist in purity assessment, concentration determination, and photostability studies.
The UV-Vis spectrum of 4-pyrimidin-5-yl-1H-indole is dominated by
transitions characteristic of conjugated aromatic systems. However, the biaryl bond at the C4 position introduces steric interactions that may prevent full planarity, resulting in a specific spectral signature distinct from fused ring systems.
Predicted Spectral Features
Based on Structure-Property Relationships (SPR) of 4-substituted indoles and analogous biaryl kinase inhibitors:
Band Assignment
Wavelength ()
Transition Type
Description
Primary High-Energy
215 – 225 nm
()
Intense absorption from the core benzene/pyrimidine rings. Often susceptible to solvent cutoff (e.g., in DMSO).
Indole Characteristic
280 – 295 nm
()
The classic indole doublet, broadened and hyperchromic due to the additional pyrimidine chromophore.
Conjugation Band
305 – 320 nm
ICT / Extended
A bathochromic "tail" or shoulder resulting from the electronic coupling between the electron-rich indole and electron-deficient pyrimidine.
Note on Solvatochromism: This compound exhibits positive solvatochromism. In polar protic solvents (Methanol/Ethanol), bands may slightly red-shift and broaden compared to non-polar solvents (Cyclohexane) due to stabilization of the excited state (dipole interaction).
Comparative Performance Analysis
To validate the identity of 4-pyrimidin-5-yl-1H-indole, it must be compared against its structural components and isomers. The table below highlights the spectral shift ($ \Delta \lambda $) and intensity differences.
Table 1: Structural Comparison of UV-Vis Alternatives
Alternative Compound
Structure
(Primary)
(Secondary)
Performance vs. Product
Indole (Parent)
Bicyclic Core
219 nm
280, 288 nm
Baseline: The product shows a ~10-20 nm red shift and higher extinction coefficient () than indole.
Pyrimidine
Heterocycle
~240 nm
~290 nm (weak )
Distinct: Pyrimidine alone lacks the strong intensity >280 nm seen in the biaryl product.
5-Pyrimidin-5-yl-indole
Regioisomer
~220 nm
290 – 305 nm
Subtle Difference: The 5-isomer typically has a slightly more planar conjugation. The 4-isomer (Product) often shows a distinct "shoulder" profile due to C4-H peri-interactions causing ring twist.
Indigo
Fused System
~610 nm
280 nm
Negative Control: The product is an off-white solid absorbing in UV. If your sample is blue/visible-absorbing, it has oxidized to an indigoid-like impurity.
) using the slope of Absorbance vs. Concentration.
Purity Check: If significant absorption is observed >350 nm , the sample likely contains oxidation products (indigoids).
Workflow Visualization (QC Pipeline)
The following diagram outlines the logical flow for synthesizing and characterizing this scaffold, ensuring the UV-Vis data feeds back into quality control.
Caption: QC Workflow for 4-pyrimidin-5-yl-1H-indole characterization. Blue indicates input, Green indicates process/pass, Red indicates critical analysis/fail points.
References
Comparison of Indole Substituent Effects
Tuning the Electronic Transition Energy of Indole via Substitution.[1] (2021).[1] PMC. Explains the bathochromic shift logic for 4-substituted indoles.
Kinase Inhibitor Scaffold Context
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. (2010). J. Med. Chem. Illustrates the use of indole-pyrimidine biaryl systems in drug discovery.
General UV-Vis Interpretation for Indoles
Electronic Absorption and Fluorescence Spectra of Indole Derivatives. (Core.ac.uk). Provides the foundational data for La/Lb transitions in substituted indoles.
A Comparative Guide to the Metabolic Stability Assessment of the 4-Pyrimidin-5-yl-1H-indole Scaffold
This guide provides an in-depth, objective comparison of methodologies to assess and address the metabolic stability of the 4-pyrimidin-5-yl-1H-indole scaffold, a core structure in many contemporary drug discovery progra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of methodologies to assess and address the metabolic stability of the 4-pyrimidin-5-yl-1H-indole scaffold, a core structure in many contemporary drug discovery programs, particularly in kinase inhibition. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare alternative strategies, and provide the data-driven context necessary for drug development professionals to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.
The 4-Pyrimidin-5-yl-1H-indole Scaffold: A Privileged Structure with Metabolic Nuances
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Its fusion with a pyrimidine ring, often as a bioisostere for the purine base of ATP, has made the 4-pyrimidin-5-yl-1H-indole a cornerstone for designing inhibitors of protein kinases and other enzymes.[2][3] However, the very features that confer biological activity—electron-rich aromatic systems—also present significant challenges in drug metabolism. Poor metabolic stability can lead to rapid in vivo clearance, low bioavailability, and the formation of potentially reactive or toxic metabolites, ultimately derailing promising drug candidates.[4]
Understanding the metabolic fate of this scaffold is therefore not just a routine check, but a critical, data-driven step in lead optimization. This guide will dissect the process, from initial assessment to strategic chemical modification.
Deconstructing the Scaffold: Identifying Potential Metabolic Hotspots
The metabolic liabilities of the 4-pyrimidin-5-yl-1H-indole scaffold arise from the combined properties of its constituent rings. Metabolism is primarily mediated by hepatic enzymes, with Phase I (functionalization) and Phase II (conjugation) reactions being the main pathways.[5][6]
The Indole Ring: The electron-rich indole nucleus is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are key Phase I enzymes.[7][8] Aromatic hydroxylation is the most common metabolic route, with the 5- and 6-positions being generally preferred.[7] The C3 position is also a known site of oxidation.[7]
The Pyrimidine Ring: While generally more electron-deficient and thus more stable than a phenyl ring, the pyrimidine ring is not metabolically inert.[9][10] It can undergo oxidation, though this is less common than on the indole portion.
Substituents: Any alkyl or other substituents on either ring system are prime candidates for oxidative metabolism (e.g., N-dealkylation, O-dealkylation).
Below is a diagram illustrating the most probable sites of metabolic attack on a generic 4-pyrimidin-5-yl-1H-indole structure.
Caption: Predicted metabolic hotspots on the 4-pyrimidin-5-yl-1H-indole core.
A Comparative Guide to In Vitro Stability Assays
The first step in assessing a compound's metabolic fate is to measure its rate of disappearance in the presence of liver-derived enzyme systems. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Choosing the right assay depends on the stage of the project and the specific questions being asked.
Full complement of hepatic enzymes and cofactors[6]
"Gold standard" for in vitro metabolism; provides a more complete picture of hepatic clearance; accounts for cell permeability[5][12]
More expensive, lower throughput, greater inter-donor variability[14]
Liver S9 Fraction
Phase I & some Phase II
CYPs and cytosolic enzymes (e.g., SULTs, GSTs)[15]
Broader enzyme coverage than microsomes
Lacks intact cell structure and transporters
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, well-controlled experiments. The following protocols represent standard industry practice for assessing metabolic stability. The inclusion of positive controls (compounds with known high and low clearance) is essential to validate the enzymatic activity of the liver preparation for each experiment.
Liver Microsomal Stability Assay Protocol
This assay is ideal for early-stage lead optimization to quickly rank compounds based on their susceptibility to Phase I metabolism.[11]
Preparation:
Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[16] Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14]
Prepare a test compound stock solution (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM in buffer).
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to ensure the continuous supply of the essential CYP450 cofactor, NADPH.[17]
Incubation:
Pre-warm the microsomal solution and test compound working solution at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically 1 µM.[18]
Incubate at 37°C with gentle agitation.
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[18]
Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[11]
Sample Processing & Analysis:
Centrifuge the terminated samples at high speed (e.g., 10,000 x g) to precipitate proteins.[17]
Transfer the supernatant to a new plate or vials for analysis.
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11][19]
Hepatocyte Stability Assay Protocol
This assay provides a more comprehensive assessment of a compound's stability and is often considered the "gold standard" for predicting in vivo hepatic clearance.[5][13]
Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium to a specific cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[13]
Prepare the test compound at a working concentration in the same medium.
Incubation:
Combine the hepatocyte suspension and the test compound working solution in a 96-well plate or similar vessel. The final test compound concentration is typically 1 µM.[13][20]
Incubate at 37°C in a humidified incubator, often with 5% CO₂.[6]
Time-Point Sampling:
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[6]
Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[12]
Sample Processing & Analysis:
Process and analyze samples as described in the microsomal assay protocol (steps 4.1.4 and 4.1.5).
Data Interpretation: From Raw Data to Actionable Insights
The output from the LC-MS/MS analysis is the concentration of the parent drug remaining at each time point. This data is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm plot of the percent remaining versus time.
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other factors like blood flow.[21] It is expressed in µL/min/mg microsomal protein or µL/min/10⁶ hepatocytes.
The table below presents hypothetical but realistic data for a lead compound with the 4-pyrimidin-5-yl-1H-indole scaffold compared to an optimized analog and standard controls.
Compound
Assay System
t½ (min)
CLint (µL/min/mg protein)
Metabolic Stability Classification
Verapamil (High Clearance Control)
HLM
8
86.6
High
Lead Compound A
HLM
15
46.2
Moderate-High
Optimized Analog B
HLM
>60
<11.6
Low
Diazepam (Low Clearance Control)
HLM
>60
<11.6
Low
Data Interpretation: Lead Compound A shows moderate to high clearance, suggesting it is a significant substrate for CYP enzymes. This would likely translate to a short half-life in vivo. Optimized Analog B, however, shows very low clearance, indicating that the chemical modifications successfully mitigated the metabolic liability.
Strategic Interventions: A Comparison of Alternatives to Enhance Stability
When a compound from the 4-pyrimidin-5-yl-1H-indole series exhibits poor metabolic stability, several medicinal chemistry strategies can be employed. The choice of strategy depends on the identified metabolic hotspot and the structure-activity relationship (SAR) of the series.
Caption: Decision workflow for improving the metabolic stability of a lead compound.
Comparison of Optimization Strategies
Blocking Metabolic Hotspots: This is often the most direct approach. If metabolite identification confirms, for example, C5-hydroxylation on the indole ring as the primary metabolic route, introducing a small, metabolically robust group like fluorine at that position can block the CYP enzyme's access.[22] This strategy is effective but can sometimes alter the compound's binding affinity or physicochemical properties.
Bioisosteric Replacement: This powerful strategy involves replacing a functional group or ring with another that has similar physicochemical properties but different metabolic susceptibility.[2][23]
Pyrimidine Alternatives: Replacing the pyrimidine ring with a more electron-deficient heterocycle like a pyridine can significantly reduce susceptibility to oxidation.[9][10] This is a common and often successful tactic.
Indole Alternatives: A highly effective strategy for addressing indole metabolism is to replace it with an azaindole (e.g., 7-azaindole). The introduction of a nitrogen atom into the six-membered ring reduces the electron density of the scaffold, making it less prone to CYP-mediated oxidation.[4][9] This has been shown to dramatically improve metabolic stability in many compound series.[4]
The choice between these strategies is a balance. Blocking a hotspot is a targeted fix, while bioisosteric replacement can fundamentally alter the molecule's electronics and ADME profile, sometimes for the better.
Conclusion: Integrating Metabolic Assessment into Drug Design
The 4-pyrimidin-5-yl-1H-indole scaffold remains a valuable starting point for the design of potent and selective therapeutics. However, its inherent susceptibility to oxidative metabolism necessitates a proactive and systematic approach to ADME assessment. By employing a tiered strategy—starting with high-throughput microsomal assays for initial ranking and progressing to "gold standard" hepatocyte assays for more definitive characterization—researchers can gain a clear understanding of a compound's metabolic liabilities. The true power of this data is realized when it is integrated into a feedback loop with medicinal chemistry, guiding the rational design of next-generation analogs. Strategies like targeted hotspot blocking and, more profoundly, bioisosteric replacement of the indole or pyrimidine rings with more stable heterocycles like azaindole or pyridine, provide proven pathways to engineer molecules with improved metabolic stability, ultimately increasing the probability of clinical success.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
Zhu, M., & Li, C. (2019). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 47(7), 743-752. Retrieved from [Link]
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
PMC. (2024, July 29). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Retrieved from [Link]
Cresset. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Retrieved from [Link]
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
PMC. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
PMC. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]
ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... Retrieved from [Link]
PMC. (n.d.). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Retrieved from [Link]
PubMed. (2020, September 15). Design, synthesis and biological evaluation of methylenehydrazine-1-carboxamide derivatives with (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold: Novel potential CDK9 inhibitors. Retrieved from [Link]
PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
ResearchGate. (2025, October 13). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
Books. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.
Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]
MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
PMC. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]
MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
PubMed. (2010, March 1). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Retrieved from [Link]
PMC. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]
Strategic Access and Structural Confirmation of 4-Substituted Indoles: A Comparative Methodology Guide
Executive Summary: The "C4 Challenge" In drug discovery, the indole scaffold is ubiquitous, yet the 4-position remains the most challenging site to functionalize selectively. Electronic bias naturally directs electrophil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "C4 Challenge"
In drug discovery, the indole scaffold is ubiquitous, yet the 4-position remains the most challenging site to functionalize selectively. Electronic bias naturally directs electrophilic substitution to C3, while lithiation favors C2. Accessing the C4-position—located in the "bay region" near C3—requires overcoming significant steric hindrance and electronic deactivation.
This guide compares three distinct strategies for accessing 4-substituted indoles: Rh(III)-Catalyzed C-H Activation , Bartoli Indole Synthesis , and Larock Heteroannulation . Crucially, it provides a self-validating analytical framework to confirm regioselectivity, ensuring the substituent is unequivocally located at C4 rather than the electronically similar C5 or C6 positions.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, evaluate your substrate availability and tolerance.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and functional group tolerance.
Comparative Methodology Analysis
Method A: Rh(III)-Catalyzed C-H Activation (The Precision Tool)
Best for: Late-stage functionalization of complex scaffolds.
Mechanism: Uses a transient directing group (TDG) or fixed directing group (DG) at C3 to guide the metal center to the sterically crowded C4 position via a thermodynamically favored 5- or 6-membered metallacycle.
Pros: High atom economy, excellent regioselectivity (>20:1 rr), mild conditions.
Key Reference: Lanke & Prabhu (2013) demonstrated Ru/Rh-catalyzed C4-alkenylation using aldehydes as directing groups.
Method B: Bartoli Indole Synthesis (The Legacy Standard)
Best for: Creating 7-substituted indoles, but applicable to 4-substituted if the specific 2,3-disubstituted nitroarene precursor is available.
Mechanism: Reaction of ortho-substituted nitroarenes with excess vinyl Grignard.
Pros: Low raw material cost, one-pot formation of the indole ring.
Cons:Poor Regioselectivity for 4-sub: If using 3-substituted nitrobenzene, you often get a mixture of 4- and 6-substituted indoles. Requires 3-4 equivalents of Grignard (wasteful).
Limitation: Steric crowding at the new C4 position often lowers yields significantly (<40%).
Method C: Larock Heteroannulation (The Modular Approach)
Best for: Convergent synthesis when the 3-substituted aniline precursor is accessible.
Mechanism: Pd-catalyzed cyclization of o-iodoanilines with internal alkynes.[1][2]
Pros: Modular; allows distinct substituents at C2 and C3.
Cons: To get a 4-substituted indole, you must start with a 3-substituted-2-iodoaniline . The "regioselectivity" challenge here is actually in the synthesis of this precursor, not the cyclization itself.
Performance Data Comparison
Feature
Rh(III) C-H Activation
Bartoli Synthesis
Larock Annulation
Regioselectivity (rr)
High (>95:5) (C4 vs C2/C5)
Low to Moderate (Mixed isomers)
Absolute (Defined by precursor)
Typical Yield
65% - 92%
30% - 55%
70% - 88%
Step Count
2 (Install DG -> C-H Act)
1 (From Nitroarene)
1 (From Iodoaniline)
Atom Economy
High
Low (Grignard waste)
Moderate
Primary Risk
Catalyst poisoning
Runaway exotherm
Precursor availability
Protocol: Rh(III)-Catalyzed C4-Olefination
Based on the work of Glorius and Prabhu.
Objective: Install an acrylate group at C4 of an indole-3-carboxaldehyde.
Reagents:
Substrate:
-Methylindole-3-carboxaldehyde (1.0 equiv)
Coupling Partner: Ethyl acrylate (2.0 equiv)
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv)
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
In a screw-cap vial, combine indole substrate, catalyst, and oxidants in DCE (0.2 M).
Add ethyl acrylate.
Seal and heat to 100 °C for 12 hours.
Cool to RT, filter through Celite, and concentrate.
Validation: Confirming Regioselectivity (The "E-E-A-T" Core)
Proving the substituent is at C4 (and not C5 or C6) is the critical step. Do not rely solely on MS or simple 1H NMR integration. You must use connectivity-based NMR techniques.
The Analytical Workflow
Figure 2: Logic flow for assigning regiochemistry using 1H NMR and NOESY data.
Key Diagnostic Signals
The "Deshielding" Effect (1H NMR):
In a standard indole, H4 is typically the most deshielded proton (approx.
7.5–8.0 ppm) due to the ring current and proximity to the C3 substituent.
Diagnostic: If your product lacks a proton signal in this specific downfield region compared to the starting material, substitution has likely occurred at C4.
Coupling Constants (
values):
C4-H (if unsubstituted) shows an ortho-coupling (
Hz) to H5 and a meta-coupling ( Hz) to H6.
C5-H (if C4 is substituted) will appear as a doublet (
Hz) coupling only to H6 (plus a tiny meta coupling to H7). It loses the H4 coupling.
NOESY / HOESY (The Gold Standard):
If you have a directing group at C3 (e.g., aldehyde, ketone), look for a Nuclear Overhauser Effect (NOE) between the C3-DG protons and the new substituent .
Example: If you installed an alkene at C4, the alkene protons must show a strong NOE cross-peak with the aldehyde proton at C3. If the substituent were at C5, this distance would be too great (>5 Å) for a signal.
References
Bartoli, G., et al. (1989).[3][4] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters. Link
Lanke, V., & Prabhu, K. R. (2013).[5] "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy." Organic Letters. Link
Wang, X., et al. (2017). "Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report." Chemical Reviews. Link
Larock, R. C., & Yum, E. K. (1991).[2] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][6][7] Journal of the American Chemical Society. Link
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] (Recommended for NOESY protocols).
Proper Disposal Procedures for 4-pyrimidin-5-yl-1H-indole
Executive Directive 4-pyrimidin-5-yl-1H-indole (CAS: 388116-35-6) is a nitrogen-rich heterocyclic scaffold often used in kinase inhibitor development. While specific regulatory listings (e.g., RCRA P-list or U-list) may...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Directive
4-pyrimidin-5-yl-1H-indole (CAS: 388116-35-6) is a nitrogen-rich heterocyclic scaffold often used in kinase inhibitor development. While specific regulatory listings (e.g., RCRA P-list or U-list) may not explicitly name this catalog number, its chemical structure dictates that it be managed as Hazardous Chemical Waste .
Core Operational Rule: Treat this compound as a Severe Eye Irritant and Aquatic Toxin . Under no circumstances should this compound or its residues be discharged into municipal drains or trash. All disposal must occur via high-temperature incineration at a permitted facility.
Hazard Profile & Risk Assessment
Before disposal, you must understand the "Why" behind the safety protocols. This compound possesses a dual-ring system (indole + pyrimidine) that presents specific biological risks.
Hazard Class
GHS Code
Signal Word
Risk Description
Operational Implication
Serious Eye Damage
H318
DANGER
Irreversible corneal damage possible upon contact.
Safety Goggles + Face Shield are mandatory for open handling.
Fume Hood Use Only. Never handle dry powder on an open bench.
Scientific Insight: The indole moiety is electron-rich and can be sensitive to strong acids, potentially leading to polymerization. The pyrimidine ring adds nitrogen density, making the compound a candidate for formation of toxic nitrogen oxides (NOx) during incomplete combustion. Controlled incineration is the only acceptable disposal method.
Personal Protective Equipment (PPE) Matrix
Adhere to this self-validating PPE system. If you are missing one item, the procedure is invalid.
Respiratory: Handling solid powder requires a certified Chemical Fume Hood (Face velocity: 80–100 fpm). If hood access is impossible, use a NIOSH N95 or P100 particulate respirator.
Ocular: Chemical Splash Goggles (ANSI Z87.1). Note: Standard safety glasses are insufficient due to the H318 Risk.
Dermal: Nitrile gloves (minimum thickness 0.11 mm). For prolonged handling (>15 mins), use double-gloving or thicker (0.2 mm) nitrile gloves.
Body: Lab coat (buttoned) and closed-toe shoes.
Disposal Workflows
A. Solid Waste (Bulk Substance)
Applicability: Expired inventory, surplus solids, or failed reaction cakes.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
Transfer: Transfer the solid carefully inside a fume hood to avoid dusting.
Labeling: Affix a hazardous waste tag immediately.
Constituents: "4-pyrimidin-5-yl-1H-indole" (Do not use abbreviations).[6][7]
Hazards: Check "Toxic" and "Irritant".
Segregation: Store in the "Organic Solids" waste stream.
Critical: Keep away from Oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container (usually HDPE or Steel).
pH Check: If the solution is acidic (due to workup), neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or gas generation.
Stream Selection:
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.
No Precipitation: Ensure the compound is fully dissolved or clearly labeled as a suspension/sludge to prevent clogging of disposal facility pumps.
Sharps: Place needles/glass directly into a rigid, puncture-resistant Biohazard/Chemical Sharps container. Do not recap needles.
Soft Debris: Place contaminated gloves and paper towels into a clear hazardous waste bag (often yellow or orange, depending on facility), not regular trash.
Decontamination & Cleaning Protocol
Because 4-pyrimidin-5-yl-1H-indole is an organic heterocycle, it has poor water solubility. Water alone will not clean your glassware; it will merely spread the contamination.
Step-by-Step Decontamination:
Primary Rinse: Rinse glassware with a suitable organic solvent (Acetone or Ethanol) into the liquid hazardous waste container. This removes the bulk of the compound.
Secondary Wash: Wash with warm soapy water (Alconox or similar surfactant) to remove trace residues.
Final Rinse: Triple rinse with deionized water.
Validation: Visually inspect for any off-white residue. If UV lamp is available, check for fluorescence (indoles are often fluorescent) to verify cleanliness.
Waste Segregation Decision Tree
This logic flow ensures you place the waste in the correct regulatory stream.
Caption: Operational logic for segregating 4-pyrimidin-5-yl-1H-indole waste streams to ensure regulatory compliance.
Emergency Procedures
Spill Response:
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don goggles, double gloves, and N95 respirator.
Contain: If liquid, dike with absorbent pads. If solid, cover with a damp paper towel to prevent dust dispersion.
Clean: Sweep/scoop into a hazardous waste container. Clean area with Acetone followed by soap and water.
Exposure Response:
Eye Contact: Rinse cautiously with water for 15 minutes .[3][4][8][9] Lift eyelids.[9] Seek immediate medical attention (Ophthalmologist) due to H318 risk.[1][2][9]
Skin Contact: Wash with soap and water.[3][4][10] Remove contaminated clothing.[1][2][3][5][8][9][11]
References
United Nations Office on Drugs and Crime (UNODC). (2023). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Safe Handling, PPE, and Operational Protocols for 4-(Pyrimidin-5-yl)-1H-indole
In modern oncology drug discovery, 4-(pyrimidin-5-yl)-1H-indole (CAS: 388116-35-6) has emerged as a critical structural intermediate. Notably, it serves as a foundational scaffold for synthesizing methacrylamide indole s...
Author: BenchChem Technical Support Team. Date: March 2026
In modern oncology drug discovery, 4-(pyrimidin-5-yl)-1H-indole (CAS: 388116-35-6) has emerged as a critical structural intermediate. Notably, it serves as a foundational scaffold for synthesizing methacrylamide indole series compounds designed to covalently bind and stabilize the p53 Y220C somatic mutant, thereby rescuing wild-type thermal stability[1].
While its pharmacological utility is significant, handling this off-white solid requires stringent laboratory safety protocols. As a Senior Application Scientist, I emphasize that safety is not merely about compliance; it is about understanding the physicochemical causality that dictates our engineering controls and Personal Protective Equipment (PPE) choices.
Physicochemical Profiling & Hazard Causality
Before selecting PPE, we must analyze the compound's physical state. 4-(pyrimidin-5-yl)-1H-indole is typically supplied as a 95% pure off-white solid[2]. The physical properties directly inform the risk profile during experimental manipulation.
Property
Value
Safety Implication
CAS Number
388116-35-6
Unique identifier for safety tracking and inventory management[2].
Molecular Formula
C12H9N3
Nitrogen-rich heterocycle; presents a potential for environmental toxicity[2].
Molecular Weight
195.22 g/mol
Low molecular weight facilitates rapid dermal absorption if dissolved in a carrier solvent[2].
Physical Form
Off-white solid
High risk of particulate aerosolization and inhalation during weighing[2].
Solubility Profile
Soluble in DCM, DMSO
Carrier solvents act as penetration enhancers, driving the solute through standard PPE[1].
Table 1: Physicochemical properties of 4-(pyrimidin-5-yl)-1H-indole and their direct safety implications.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is driven by two primary vectors of exposure: the inhalation risk of the fine powder, and the dermal exposure risk when the compound is in solution.
PPE Category
Specification
Scientific Rationale
Hand Protection
Double-layered Nitrile (min 0.11mm thickness)
The lipophilic nature of the indole core allows it to easily traverse the stratum corneum if dissolved. Nitrile provides superior chemical resistance to non-polar and slightly polar aprotic solvents (like DCM) compared to standard latex[1].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Standard safety glasses leave the orbital area exposed to airborne dust. Goggles create a tight seal against aerosolized solid particulates.
Prevents particulate accumulation on personal clothing. FR material is required as subsequent reactions often involve flammable solvents like Dichloromethane (DCM) and Triethylamine[1].
Respiratory
N95/FFP2 Respirator (if outside hood)
While primary handling must occur in a fume hood, a respirator is mandatory during spill cleanup to prevent inhalation of the 195.22 g/mol micro-particulates.
Table 2: Required PPE and the mechanistic rationale for handling pyrimidine-indole derivatives.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when weighing and transferring 4-(pyrimidin-5-yl)-1H-indole for downstream synthesis (e.g., reacting with methacrylic anhydride)[1].
Step-by-Step Methodology: Weighing and Solvent Transfer
Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe to visually confirm inward airflow.
Static Elimination: Because off-white solids are highly prone to static cling, pass an anti-static zero-ionizer over the analytical balance and the weighing boat. This prevents the powder from repelling and aerosolizing into the breathing zone.
Tare and Transfer: Using a micro-spatula, carefully transfer the required mass (e.g., 20 mg for standard micro-scale reactions) into the weighing boat[1]. Keep the source bottle as close to the boat as possible to minimize the drop height and dust generation.
Sealed Dissolution: Transfer the solid into an oven-dried reaction vessel. Immediately cap the vessel with a septum to isolate the powder from the laboratory environment[1].
Solvent Introduction: Introduce the solvent (e.g., 2 mL Dichloromethane) via a syringe directly through the septum under an inert argon atmosphere[1]. This closed-system approach guarantees that no dry powder escapes during dissolution.
Workflow for the safe handling and solvent transfer of 4-pyrimidin-5-yl-1H-indole.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination by nitrogenous heterocycles.
Step-by-Step Methodology: Spill Cleanup and Waste Management
Spill Containment: If the solid powder is spilled, do NOT dry sweep. Dry sweeping generates hazardous, inhalable dust clouds. Instead, lightly dampen a disposable absorbent pad with water or a mild surfactant and gently place it over the spill.
Collection: Use non-sparking, disposable plastic scoops to collect the dampened powder and the absorbent pad.
Surface Decontamination: Wipe the affected area with a solvent that effectively dissolves the compound (e.g., a small amount of isopropanol), followed by a thorough wash with soap and water to remove residual organics.
Waste Segregation: Place all contaminated materials (gloves, wipes, scoops) into a clearly labeled, sealable solid hazardous waste container. Do not mix with halogenated liquid waste unless the solid was already dissolved in DCM[1].
Final Disposal: Route the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.
Emergency spill response and decontamination protocol for solid chemical powders.